KAT8-IN-1
Descripción
The exact mass of the compound 4-Nitro-1-naphthol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400336. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
4-nitronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIRNGLMBHIITH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209238 | |
| Record name | 4-Nitro-1-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
605-62-9 | |
| Record name | 4-Nitro-1-naphthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=605-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-1-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 605-62-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400336 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Nitro-1-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of KAT8-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
KAT8-IN-1 is a small molecule inhibitor of lysine acetyltransferase 8 (KAT8), an enzyme that plays a crucial role in chromatin modification and gene regulation.[1][2] Dysregulation of KAT8 activity has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention.[3][4] This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of Action: Inhibition of KAT8 Acetyltransferase Activity
This compound exerts its biological effects through the direct inhibition of the enzymatic activity of KAT8.[1][2] KAT8, a member of the MYST family of histone acetyltransferases (HATs), is primarily responsible for the acetylation of histone H4 at lysine 16 (H4K16ac).[4][5] This post-translational modification is a key epigenetic mark associated with a more open chromatin structure, facilitating gene transcription.[6] By binding to KAT8, this compound prevents the transfer of an acetyl group from acetyl-CoA to H4K16, thereby modulating gene expression.
The inhibitory effect of this compound is not entirely specific to KAT8, as it also demonstrates activity against other lysine acetyltransferases, namely KAT2B and KAT3B, albeit with different potencies.[1][2]
Quantitative Inhibition Data
The inhibitory potency of this compound and its analogs has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of the inhibitor's efficacy.
| Compound | Target Enzyme | IC50 (μM) | Reference |
| This compound | KAT8 | 141 | [1][2] |
| KAT2B | 221 | [1][2] | |
| KAT3B | 106 | [1][2] | |
| Compound 19 | KAT8 | 12.1 | [5] |
| KAT2B | >200 | [5] | |
| KAT3B | >200 | [5] | |
| Compound 34 | KAT8 | 8.2 | [4] |
| KAT2B | >200 | [4] | |
| KAT3B | >200 | [4] | |
| Note: Compounds 19 and 34 are structurally related analogs of this compound from a primary research study and demonstrate improved potency and selectivity. |
Direct Binding Affinity
Surface Plasmon Resonance (SPR) has been employed to confirm the direct binding of KAT8 inhibitors to the KAT8 enzyme and to determine the binding affinity, expressed as the equilibrium dissociation constant (KD).
| Compound | Target | KD (μM) | Reference |
| Compound 19 | KAT8 | 4.94 ± 0.18 | [4] |
| Compound 34 | KAT8 | 2.04 ± 0.24 | [4] |
| Note: Compounds 19 and 34 are structurally related analogs of this compound. |
Signaling Pathways and Cellular Consequences
The inhibition of KAT8 by this compound leads to a cascade of cellular events, primarily stemming from the reduction of H4K16 acetylation. This alteration in the epigenetic landscape can impact gene expression programs that govern cell cycle progression, proliferation, and apoptosis.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound and its analogs.
Biochemical KAT Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of KAT8 by measuring the incorporation of a radiolabeled acetyl group from [3H]Acetyl-CoA onto a histone H4 peptide substrate.
Materials:
-
Recombinant human KAT8 enzyme
-
Histone H4 peptide (1-20)
-
[3H]Acetyl-CoA
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
This compound or analog
-
Scintillation cocktail
-
Filter plates (e.g., phosphocellulose)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted inhibitor, KAT8 enzyme, and histone H4 peptide.
-
Initiate the reaction by adding [3H]Acetyl-CoA.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding an acid (e.g., acetic acid).
-
Transfer the reaction mixture to a filter plate to capture the peptide substrate.
-
Wash the filter plate to remove unincorporated [3H]Acetyl-CoA.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling KAT8-IN-1: A Technical Guide to a Purported KAT8 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical whitepaper provides an in-depth analysis of the discovery and chemical synthesis of the reported K-acetyltransferase 8 (KAT8) inhibitor, KAT8-IN-1. A critical finding of this report is the discrepancy between the chemical entity marketed as this compound by commercial vendors and the compound identified as a potent KAT8 inhibitor in the scientific literature. While vendors list this compound as 4-Nitro-1-naphthol (CAS 605-62-9), the foundational research that likely underpins this product's claims identifies 4-amino-1-naphthol as the active KAT8 inhibitor. This guide will focus on the scientifically validated inhibitor, 4-amino-1-naphthol, while also addressing the chemical synthesis of the commercially available compound. We will detail the discovery through fragment screening, its inhibitory activity, relevant experimental protocols, and its place within the broader context of KAT8's role in cellular signaling, particularly the DNA damage response.
Introduction to KAT8 as a Therapeutic Target
Lysine acetyltransferase 8 (KAT8), also known as MOF (males-absent-on-the-first) or MYST1, is a key epigenetic regulator belonging to the MYST family of histone acetyltransferases (HATs).[1] KAT8 is the catalytic subunit of two distinct protein complexes: the male-specific lethal (MSL) complex and the non-specific lethal (NSL) complex.[2] Through these complexes, KAT8 primarily catalyzes the acetylation of histone H4 at lysine 16 (H4K16ac), a modification crucial for relaxing chromatin structure and facilitating gene transcription.[2] Beyond this primary role, KAT8 is also known to acetylate other histone residues, such as H4K5 and H4K8, as well as non-histone proteins like p53.[3]
Given its central role in chromatin remodeling, KAT8 is deeply involved in a multitude of critical cellular processes, including:
-
Transcriptional Regulation: Activating gene expression by opening chromatin structure.[2]
-
DNA Damage Response (DDR): KAT8-mediated H4K16 acetylation is essential for the recruitment of DNA repair factors to sites of double-strand breaks (DSBs), playing a role in both non-homologous end joining (NHEJ) and homologous recombination (HR) pathways.[2][4]
-
Cell Cycle Progression and Proliferation: Regulating the expression of genes necessary for cell division.[3]
Dysregulation of KAT8 activity has been implicated in the development and progression of various diseases, most notably cancer, where it can be overexpressed and contribute to tumor growth and metastasis.[5] This makes KAT8 a compelling target for the development of novel therapeutic agents. Small molecule inhibitors of KAT8 are valuable tools for further elucidating its biological functions and hold promise as potential treatments for cancer and other diseases.[5]
Discovery and Inhibitory Profile of 4-amino-1-naphthol
The discovery of a naphthol-based inhibitor for KAT8 was reported by Wapenaar et al. in the European Journal of Medicinal Chemistry in 2017.[6] This study is the foundational source for the inhibitory data associated with compounds in this class.
Discovery via Fragment Screening
4-amino-1-naphthol was identified through a fragment screening approach.[6] This methodology involves screening a library of low molecular weight compounds ("fragments") to identify those that bind to the target protein, even with low affinity. These initial hits then serve as starting points for the development of more potent and selective inhibitors. The study aimed to overcome challenges in the kinetic characterization of HAT inhibitors.[6]
Inhibitory Activity and Kinetics
The study by Wapenaar et al. provided a detailed kinetic evaluation of 4-amino-1-naphthol against KAT8. Unlike many commercial sources that only report an IC50 value, this research calculated the inhibition constant (Ki), which provides a more accurate measure of inhibitor potency.[6] The key quantitative data are summarized in the table below.
| Compound Name | Target Enzyme | IC50 (μM) | Ki (μM) | Notes |
| 4-amino-1-naphthol | KAT8 | 9.7[5] | 4.8 | Potent inhibitor identified via fragment screening. Ki value provides a more accurate measure of binding affinity than IC50.[6] |
| "this compound" (4-Nitro-1-naphthol) | KAT8 | 141 | Not Reported | Data from commercial vendors. Significantly less potent than 4-amino-1-naphthol. |
| "this compound" (4-Nitro-1-naphthol) | KAT2B | 221 | Not Reported | Data from commercial vendors. Shows activity against other KATs. |
| "this compound" (4-Nitro-1-naphthol) | KAT3B | 106 | Not Reported | Data from commercial vendors. Shows activity against other KATs. |
Note: The IC50 value for 4-amino-1-naphthol is cited in a later paper which references the original Wapenaar et al. study.[5] The Ki value is from the primary discovery paper.[6] Data for "this compound" is from vendor websites and refers to 4-Nitro-1-naphthol.
The research highlighted a significant difference in the inhibitor's binding affinity for the free KAT8 enzyme versus the acetylated enzyme intermediate, underscoring the importance of detailed kinetic analysis beyond simple IC50 determination for bi-substrate enzymes like HATs.[6]
Chemical Synthesis
This section provides protocols for the synthesis of both the scientifically validated inhibitor, 4-amino-1-naphthol, and the commercially available compound, 4-Nitro-1-naphthol.
Synthesis of 4-Nitro-1-naphthol (Commercial "this compound")
A common method for the synthesis of 4-Nitro-1-naphthol is through the diazotization of 4-nitro-1-naphthylamine followed by hydrolysis.
-
Step 1: Diazotization of 4-nitro-1-naphthylamine. 4-nitro-1-naphthylamine is dissolved in a mixture of glacial acetic acid and concentrated sulfuric acid. The solution is cooled to below 20°C and treated with a cold solution of sodium nitrite in concentrated sulfuric acid (nitrosylsulfuric acid).[7] This reaction forms the corresponding diazonium sulfate salt.[7]
-
Step 2: Hydrolysis of the Diazonium Salt. The cold aqueous solution of the diazonium salt is then added to a decomposition mixture, often with heating, to hydrolyze the diazonium group to a hydroxyl group, yielding 4-Nitro-1-naphthol.[7] The crude product precipitates from the solution and can be purified by washing and recrystallization from a suitable solvent like ethanol.[7]
Synthesis of 4-amino-1-naphthol (Validated Inhibitor)
4-amino-1-naphthol is typically synthesized by the reduction of 4-Nitro-1-naphthol.
-
Step 1: Reduction of 4-Nitro-1-naphthol. 4-Nitro-1-naphthol is suspended in a suitable solvent, such as ethanol or acetic acid. A reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or catalytic hydrogenation (e.g., using H2 gas with a palladium catalyst), is used to reduce the nitro group (-NO2) to an amino group (-NH2). The reaction is monitored until completion.
-
Step 2: Isolation and Purification. After the reduction is complete, the reaction mixture is worked up to remove the reducing agent and byproducts. This often involves neutralization with a base (e.g., sodium hydroxide) to precipitate the product. The crude 4-amino-1-naphthol is then collected by filtration, washed, and can be purified by recrystallization.
Experimental Protocols
The following protocols are based on established methodologies for evaluating histone acetyltransferase inhibitors and are adapted for the specific context of KAT8 and 4-amino-1-naphthol.
In Vitro KAT8 Inhibition Assay (Radiometric Filter-Binding)
This method directly measures the enzymatic transfer of a radiolabeled acetyl group from acetyl-CoA to a histone substrate. It is considered a gold standard for HAT assays.[8]
-
Materials:
-
Recombinant human KAT8 enzyme
-
Histone H4 peptide (or full-length H4) as substrate
-
[3H]-Acetyl-CoA (radiolabeled acetyl donor)
-
4-amino-1-naphthol (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
P81 phosphocellulose filter paper
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, histone H4 substrate, and recombinant KAT8 enzyme in a microtiter plate.
-
Add varying concentrations of 4-amino-1-naphthol (or DMSO as a vehicle control) to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding [3H]-Acetyl-CoA.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose filter paper. The positively charged paper binds the acetylated histone peptide, while the unreacted, negatively charged [3H]-Acetyl-CoA does not bind efficiently.
-
Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove any unbound [3H]-Acetyl-CoA.
-
Allow the filter paper to dry, then place it in a scintillation vial with scintillation fluid.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Histone Acetylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to modulate KAT8 activity within a cellular context by measuring the levels of its primary downstream mark, H4K16ac.
-
Materials:
-
Human cell line (e.g., HeLa, A549)
-
4-amino-1-naphthol
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-H4K16ac, anti-total Histone H4 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of 4-amino-1-naphthol (and a DMSO vehicle control) for a specified duration (e.g., 6-24 hours).
-
After treatment, wash the cells with cold PBS and lyse them directly in lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H4K16ac overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H4 to ensure equal loading.
-
Quantify the band intensities to determine the relative change in H4K16ac levels upon inhibitor treatment.
-
Signaling Pathways and Experimental Workflows
KAT8 in the ATM-Dependent DNA Damage Response
KAT8 is a critical component of the DNA Damage Response (DDR), particularly in the pathway initiated by the Ataxia Telangiectasia Mutated (ATM) kinase in response to DNA double-strand breaks (DSBs).[3][9] Upon DSB induction, the ATM kinase is activated and phosphorylates numerous downstream targets to orchestrate cell cycle arrest and DNA repair.[10] KAT8-mediated acetylation of H4K16 at the site of damage is a key step that helps to create a more open chromatin environment, facilitating the recruitment of repair proteins like 53BP1 and BRCA1.[4] KAT8 itself can interact with ATM, and its activity is required for the efficient phosphorylation of DNA-dependent protein kinase (DNA-PK), a key player in the NHEJ repair pathway.[2][4]
Caption: KAT8's role in the ATM-mediated DNA damage response pathway.
Workflow for KAT8 Inhibitor Discovery and Validation
The process of identifying and validating a novel KAT8 inhibitor like 4-amino-1-naphthol follows a logical progression from initial screening to cellular characterization. This workflow ensures that compounds not only inhibit the target enzyme in a test tube but also demonstrate activity in a more biologically relevant environment.
References
- 1. CN120504659 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. KAT8 beyond Acetylation: A Survey of Its Epigenetic Regulation, Genetic Variability, and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Acetyltransferase MOF Orchestrates Outcomes at the Crossroad of Oncogenesis, DNA Damage Response, Proliferation, and Stem Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.de [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The relevance of Ki calculation for bi-substrate enzymes illustrated by kinetic evaluation of a novel lysine (K) acetyltransferase 8 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development | MDPI [mdpi.com]
- 10. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Nexus of KAT8: A Technical Guide to its Core Functions and Therapeutic Potential
<
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lysine Acetyltransferase 8 (KAT8), also known as MOF or MYST1, is a critical epigenetic regulator belonging to the MYST family of histone acetyltransferases (HATs).[1] Its primary role involves the acetylation of histone and non-histone proteins, thereby modulating chromatin structure and gene expression.[1][2] Dysregulation of KAT8 activity is implicated in a spectrum of human diseases, including cancer and neurodevelopmental disorders, highlighting its significance as a therapeutic target.[1][3] This technical guide provides an in-depth exploration of the core biological functions of KAT8, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to support advanced research and drug development endeavors.
Core Biological Functions of KAT8
KAT8's functionality is intricately linked to its participation in two major protein complexes: the Male-Specific Lethal (MSL) complex and the Non-Specific Lethal (NSL) complex.[3][4] This association dictates its substrate specificity and downstream biological effects.
1.1. Complex-Dependent Substrate Specificity and Transcriptional Regulation:
A surprising discovery revealed that KAT8's catalytic activity is dependent on its associated complex.[5]
-
MSL Complex: As part of the MSL complex, KAT8 is the primary enzyme responsible for the bulk of H4K16 acetylation (H4K16ac).[4][5] This modification is broadly distributed across open chromatin.[5] In Drosophila, the MSL complex and H4K16ac are crucial for dosage compensation by upregulating gene expression on the male X chromosome.[6][7]
-
NSL Complex: Within the NSL complex, KAT8 exhibits a broader substrate specificity, catalyzing the acetylation of H4K5 (H4K5ac) and H4K8 (H4K8ac) at the promoters of housekeeping genes.[5][8] This activity is essential for stimulating transcription initiation and is vital for cell survival.[5]
1.2. Chromatin Remodeling and Gene Expression:
The acetylation of histone tails by KAT8 neutralizes the positive charge of lysine residues, leading to a more relaxed chromatin structure.[1] This "open" chromatin state increases the accessibility of DNA to the transcriptional machinery, thereby facilitating gene activation.[1] H4K16ac, in particular, has been shown to prevent chromatin compaction in vitro.[5]
1.3. Non-Histone Substrates and Cellular Processes:
Beyond histones, KAT8 acetylates several non-histone proteins, expanding its regulatory influence to various cellular processes:
-
p53: KAT8-mediated acetylation of the tumor suppressor protein p53 at lysine 120 is crucial for regulating the cell cycle and apoptosis.[8][9]
-
Nrf2: Acetylation of Nrf2 by KAT8 plays a role in the cellular response to oxidative stress.[7]
-
IRF3: KAT8 can acetylate IRF3 at lysine 359, which inhibits its recruitment to IFN-I gene promoters and suppresses the antiviral innate immune response.[10]
1.4. DNA Damage Response and Genome Stability:
KAT8 is a key regulator of the DNA damage response (DDR).[9] It is recruited to sites of DNA damage and facilitates repair through various pathways, contributing to the maintenance of genomic integrity.[7]
1.5. Cell Cycle Progression, Proliferation, and Apoptosis:
The NSL complex, through KAT8 activity, is essential for cell survival and proliferation by activating essential genes.[5] Conversely, the loss of KAT8 can lead to cell cycle arrest, senescence, and apoptosis.[11] In some cancer cells, KAT8 inhibition has been shown to induce G2/M cell cycle arrest.[12][13]
1.6. Stem Cell Identity and Development:
KAT8 is necessary for maintaining the self-renewal and pluripotency of embryonic stem cells by promoting the expression of key transcription factors.[6] It also plays a critical role in development, including cerebral development and oogenesis.[6][11]
Quantitative Data
This section summarizes key quantitative data related to KAT8's enzymatic activity and the potency of its inhibitors.
Table 1: Michaelis-Menten Kinetic Parameters for KAT8
| Substrate | Km (µM) | Vmax (µM/min) | kcat (min⁻¹) | Reference |
| Histone H4 peptide | 100 - 400 | N/A | N/A | [14] |
| Acetyl-CoA | 4 | N/A | N/A | [14] |
Table 2: Dissociation Constants (Kd) for KAT8 Substrates
| Substrate | Kd (µM) | Condition | Reference |
| Acetyl-CoA | 8.7 | Titrated with KAT8 | [15] |
| Histone H4 peptide | 6.7 | Titrated with KAT8/Acetyl-CoA complex | [15] |
Table 3: Inhibitory Potency (IC50 and Ki) of Selected KAT8 Modulators
| Compound | IC50 (µM) | Ki (µM) | Notes | Reference(s) |
| Anacardic Acid | 13 - 43 | 37 - 64 | Non-selective, also inhibits other KATs | [9][16][17] |
| MG149 | 15 - 47 | N/A | Also a KAT5 inhibitor | [9][16] |
| 4-amino-1-naphtol | 9.7 | N/A | More efficient inhibitor of KAT2B and KAT3B | [9][16] |
| DC_M01_6 | 7.7 | N/A | Selectivity not fully evaluated | [9][16] |
| DC_M01_7 | 6 | N/A | Selectivity not fully evaluated | [9][16] |
| Compound 19 | 12.1 | N/A | Selective over KAT3B and KAT2B | [16] |
| Compound 34 | Low-micromolar | N/A | Selective over a panel of KATs and KDACs | [9] |
| KAT8-IN-1 | 141 | N/A | Also inhibits KAT2B (IC50=221µM) and KAT3B (IC50=106µM) | [18] |
| C646 | 4 | N/A | Inhibitor of KAT3B, also shows some activity against KAT8 | [17] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducible research. Below are outlines for common assays used to study KAT8 function.
3.1. Histone Acetyltransferase (HAT) Assay (Radiometric)
This assay measures the transfer of a radiolabeled acetyl group from acetyl-CoA to a histone substrate.
-
Principle: The enzymatic reaction involves incubating recombinant human KAT8 with a histone H4 substrate and [³H]-Acetyl-CoA. The resulting acetylated histone is then captured, and the incorporated radioactivity is quantified.
-
Protocol Outline:
-
Reaction Setup: Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, 0.1 mM EDTA, 1 mM DTT, pH 8.0), histone H4 substrate (e.g., 2.5 µM), and [³H]-Acetyl-CoA (e.g., 3 µM).[17]
-
Enzyme Addition: Initiate the reaction by adding purified human KAT8 enzyme.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1 hour).
-
Stopping the Reaction: Stop the reaction by adding an appropriate quenching solution.
-
Detection: Spot the reaction mixture onto filter paper, wash away unincorporated [³H]-Acetyl-CoA, and measure the radioactivity of the acetylated histone using a scintillation counter.
-
Inhibitor Screening: For inhibitor studies, pre-incubate the enzyme with the test compound before adding the substrates. IC50 values can be determined by measuring activity across a range of inhibitor concentrations.[17]
-
3.2. Histone Acetyltransferase (HAT) Assay (Chemiluminescent)
This ELISA-based assay provides a non-radioactive method for measuring HAT activity.[19]
-
Principle: A histone substrate is coated onto a 96-well plate. KAT8 enzyme and acetyl-CoA are added, and the resulting acetylated histones are detected using an antibody specific for acetylated lysine, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.[19]
-
Protocol Outline: [20]
-
Plate Coating: Coat a 96-well plate with Histone H4 substrate (e.g., 2 ng/µl) overnight at 4°C.
-
Washing: Wash the plate three times with TBST buffer.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Enzymatic Reaction: Add diluted KAT8 enzyme (e.g., 5 ng/µl) and acetyl-CoA to the wells. For inhibitor screening, include the test compounds at this step. Incubate to allow the acetylation reaction to proceed.
-
Antibody Incubation: Wash the plate and add a primary antibody that recognizes the specific acetylated lysine residue (e.g., anti-acetyl-lysine). Incubate, then wash.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody. Incubate, then wash.
-
Detection: Add HRP substrate and measure the resulting chemiluminescence using a plate reader. The signal is proportional to KAT8 activity.[19]
-
3.3. Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the genomic locations where KAT8 or its associated histone marks are found.
-
Principle: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to KAT8 or a particular histone modification (e.g., H4K16ac) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and analyzed by qPCR or sequencing (ChIP-seq).
-
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[21]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to an average fragment size of 200-600 bp.[21][22]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the protein of interest (e.g., anti-KAT8, anti-H4K16ac) overnight at 4°C.[21]
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads with a series of buffers (low salt, high salt, LiCl) to remove non-specific binding.[21]
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a PCR purification kit.
-
Analysis: Analyze the purified DNA by qPCR using primers for specific gene promoters or by high-throughput sequencing (ChIP-seq) to map the protein's binding sites across the genome.
-
Signaling Pathways and Experimental Workflows
Visual representations are essential for understanding the complex interactions involving KAT8.
Caption: KAT8's complex-dependent functions and downstream effects.
References
- 1. What are KAT8 modulators and how do they work? [synapse.patsnap.com]
- 2. Substrate Scope for Human Histone Lysine Acetyltransferase KAT8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KAT8 beyond Acetylation: A Survey of Its Epigenetic Regulation, Genetic Variability, and Implications for Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bsu.bio [bsu.bio]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Hotspot cancer mutation impairs KAT8-mediated nucleosomal histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. Lysine acetyltransferase 8 is involved in cerebral development and syndromic intellectual disability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNAi screening identifies KAT8 as a key molecule important for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-century.us [e-century.us]
- 14. Enzyme kinetics and inhibition of histone acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reactionbiology.com [reactionbiology.com]
- 18. selleckchem.com [selleckchem.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Complex-dependent histone acetyltransferase activity of KAT8 determines its role in transcriptional regulation and cellular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. static1.squarespace.com [static1.squarespace.com]
The Structural Basis of KAT8 Inhibition by KAT8-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular principles underlying the inhibition of Lysine Acetyltransferase 8 (KAT8) by the small molecule inhibitor, KAT8-IN-1. This document collates quantitative biochemical data, details key experimental protocols, and visualizes the associated biological pathways and experimental workflows to serve as a comprehensive resource for researchers in epigenetics and drug discovery.
Introduction to KAT8
Lysine Acetyltransferase 8 (KAT8), also known as MOF (males-absent-on-the-first) or MYST1, is a key enzyme belonging to the MYST family of histone acetyltransferases (HATs).[1][2] KAT8 plays a crucial role in epigenetic regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins.[2] Its primary and most studied catalytic activity is the acetylation of lysine 16 on histone H4 (H4K16ac), a modification critical for chromatin structure modulation, gene expression, cell cycle progression, and DNA damage response.[1][3] KAT8 functions within two major protein complexes: the Male-Specific Lethal (MSL) complex and the Non-Specific Lethal (NSL) complex, which regulate a wide array of transcriptional activities and developmental functions.[3][4] Dysregulation of KAT8 activity has been implicated in the pathogenesis of various diseases, including cancer, making it a compelling target for therapeutic intervention.[5][6]
This compound and Other KAT8 Inhibitors: Quantitative Data
The development of potent and selective KAT8 inhibitors is crucial for elucidating its biological functions and for therapeutic applications. Several small molecules, including this compound, have been identified as inhibitors of KAT8. The following tables summarize the available quantitative data for these compounds.
| Inhibitor | Target(s) | IC50 (µM) | Ki (µM) | Kd (µM) | Reference(s) |
| This compound | KAT8 | 141 | - | - | [7][8] |
| KAT2B | 221 | - | - | [7][8] | |
| KAT3B | 106 | - | - | [7][8] | |
| Anacardic Acid | KAT8 | 43 | 64 | - | [5][9] |
| Compound 19 | KAT8 | 12.1 | - | 4.94 | [5][9] |
| Compound 34 | KAT8 | - | - | 2.04 | [5][9] |
| DC_M01_6 | KAT8 | 7.7 | - | - | [5][9] |
| DC_M01_7 | KAT8 | 6 | - | - | [5][9] |
Table 1: Summary of in vitro inhibitory activities of selected compounds against KAT8 and other lysine acetyltransferases.
Structural Basis of Inhibition
While a co-crystal structure of KAT8 with this compound is not publicly available, insights into the structural basis of inhibition can be gleaned from kinetic studies and computational modeling of other KAT8 inhibitors.
Kinetic studies on the interaction of KAT8 with its substrates, acetyl-CoA and a histone H4 peptide, suggest a ping-pong mechanism .[2] In this model, the enzyme first binds to acetyl-CoA, and the acetyl group is transferred to a catalytic residue within the enzyme, likely a cysteine, forming a covalent intermediate.[2][10] CoA is then released, after which the histone substrate binds, and the acetyl group is transferred from the enzyme to the target lysine residue.[2] Isothermal titration calorimetry (ITC) experiments support this mechanism, showing that the histone H4 peptide only binds to the KAT8/acetyl-CoA complex and not to the free enzyme.[2][10] The dissociation constant (Kd) for acetyl-CoA binding to KAT8 is approximately 8.7 µM, and for the histone H4 peptide to the KAT8/acetyl-CoA complex is approximately 6.7 µM.[2][10]
Docking and molecular dynamics simulations of compounds 19 and 34, which are potent and selective KAT8 inhibitors, have provided a hypothetical model for ligand binding within the KAT8 active site.[5] These studies suggest that the inhibitors occupy the active site pocket, likely competing with the binding of acetyl-CoA or the histone substrate.[5] The structural differences between the active sites of KAT8 and other KATs, such as KAT3B, may explain the selectivity of these inhibitors.[5]
Key Experimental Protocols
The characterization of KAT8 inhibitors involves a series of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.
In Vitro KAT8 Inhibition Assay (Fluorescence-based)
This assay measures the enzymatic activity of KAT8 by detecting the production of coenzyme A (CoA), a product of the acetyl transfer reaction.
-
Reagents and Materials :
-
Purified recombinant KAT8 enzyme.
-
Histone H4 peptide substrate (biotinylated).
-
Acetyl-CoA.
-
Test inhibitor (e.g., this compound).
-
Assay buffer (e.g., 50 mM HEPES, 0.1 mM EDTA, 1 mM DTT, pH 8.0).[11]
-
A fluorescent probe that reacts with the free thiol group of CoA to produce a fluorescent signal.
-
96-well microplate.
-
Fluorescence plate reader.
-
-
Procedure :
-
The test inhibitor is serially diluted and incubated with purified KAT8 in the assay buffer for a defined period (e.g., 20 minutes at room temperature) to allow for binding.[5]
-
The enzymatic reaction is initiated by the addition of acetyl-CoA and the biotinylated histone H4 peptide.[5]
-
The reaction mixture is incubated at room temperature for a specified time (e.g., 4 hours).[5]
-
The reaction is stopped, and the fluorescent probe is added.
-
After a short incubation, the fluorescence is measured using a plate reader.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
-
Reagents and Materials :
-
Procedure :
-
Cells are treated with the test inhibitor or vehicle control.
-
The treated cells are harvested, washed, and resuspended in a buffer.
-
The cell suspension is divided into aliquots and heated to a range of temperatures. A temperature at which most of the target protein precipitates is chosen for the assay (e.g., 59°C for KAT8 in HT29 cells).[5]
-
The heated samples are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction by centrifugation.
-
The amount of soluble KAT8 in each sample is determined by Western blotting.
-
An increase in the amount of soluble KAT8 in the inhibitor-treated samples compared to the vehicle control at the chosen temperature indicates target engagement.[5]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding affinity and kinetics of molecular interactions in real-time.
-
Reagents and Materials :
-
Purified KAT8 protein.
-
Test inhibitor.
-
SPR instrument and sensor chip.
-
Running buffer.
-
-
Procedure :
-
Purified KAT8 is immobilized on the surface of the SPR sensor chip.
-
A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
The test inhibitor at various concentrations is injected over the sensor surface.
-
The binding of the inhibitor to the immobilized KAT8 is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass.
-
The association and dissociation phases are monitored over time.
-
The resulting sensorgrams are analyzed to determine the equilibrium dissociation constant (Kd), which reflects the binding affinity.[5][9]
-
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to KAT8 function and inhibition.
Caption: The central role of KAT8 in cellular signaling pathways.
Caption: A generalized workflow for the discovery and characterization of KAT8 inhibitors.
References
- 1. KAT8 - Wikipedia [en.wikipedia.org]
- 2. Enzyme kinetics and inhibition of histone acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. genecards.org [genecards.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What are KAT8 modulators and how do they work? [synapse.patsnap.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Substrate Scope for Human Histone Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Initial Characterization of Novel KAT8 Inhibitors
Introduction
Lysine acetyltransferase 8 (KAT8), also known as MOF or MYST1, is a critical epigenetic regulator belonging to the MYST family of histone acetyltransferases (HATs). Its primary catalytic function involves the acetylation of lysine 16 on histone H4 (H4K16ac), a key modification in chromatin regulation, DNA damage repair, and cell cycle progression.[1][2][3][4] Dysregulation of KAT8 has been implicated in the development and metastasis of various cancers, including non-small cell lung cancer (NSCLC), acute myeloid leukemia (AML), and esophageal squamous cell carcinoma (ESCC), making it a promising therapeutic target.[1][5][6] Furthermore, KAT8 is known to acetylate non-histone proteins such as the tumor suppressor p53 and the transcription factor Nrf2, expanding its regulatory influence.[1][7] This guide provides a comprehensive overview of the essential experimental workflows and data interpretation for the initial characterization of novel KAT8 inhibitors.
Biochemical Characterization: Direct Interaction and Enzymatic Inhibition
The initial phase of characterization focuses on confirming direct binding to the KAT8 enzyme and quantifying the inhibition of its catalytic activity. This is achieved through a series of biochemical assays.
Data Presentation: Biochemical Activity of Novel KAT8 Inhibitors
The inhibitory potency and binding affinity of novel compounds are benchmarked against known, often non-selective, inhibitors.
| Compound | Type | Target(s) | IC50 (KAT8) | Kᵢ (KAT8) | Kᴅ (KAT8) | Reference Compound |
| Compound 19 | N-phenyl-5-pyrazolone | KAT8 selective | Low µM | - | 4.94 ± 0.18 µM | No |
| Compound 34 | N-phenyl-5-pyrazolone | KAT8 selective | Low µM | - | 2.04 ± 0.24 µM | No |
| CHI-KAT8i5 | Not specified | KAT8 selective | - | - | 19.72 µM | No |
| Anacardic Acid | Natural Product | Pan-KAT | 13-43 µM | 37-64 µM | - | Yes |
| MG149 | Anacardic Acid deriv. | KAT5, KAT8 | 15-47 µM | - | - | Yes |
| C646 | Pyrazolone deriv. | KAT3B | 4 µM | - | - | Yes |
Data compiled from multiple sources.[1][5][8][9] IC50, Kᵢ, and Kᴅ values are dependent on specific assay conditions.
Experimental Protocols
A. Radiometric Histone Acetyltransferase (HAT) Assay This is a classic method to quantify enzymatic activity by measuring the incorporation of a radiolabeled acetyl group.
-
Principle: Measures the transfer of tritium-labeled acetyl groups from [³H]-Acetyl-CoA to a histone substrate.
-
Protocol:
-
Prepare a reaction mixture containing assay buffer (e.g., 100 mM NaCl, 40 mM Tris-HCl pH 7.5, 1 mM DTT), purified recombinant KAT8 enzyme (e.g., 5 nM), and a biotinylated H4 peptide substrate (e.g., 2.5 µM).[8]
-
Add the test inhibitor at various concentrations (final DMSO concentration should be ≤1%).
-
Initiate the reaction by adding radioisotope-labeled [³H]-Acetyl-CoA (e.g., 3 µM).[8][9]
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and capture the biotinylated peptide on a streptavidin-coated plate or membrane.
-
Wash away unincorporated [³H]-Acetyl-CoA.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
B. Chemiluminescent ELISA-Based Assay This high-throughput method offers a non-radioactive alternative for screening.
-
Principle: An antibody specific to acetylated lysine detects the product of the enzymatic reaction, which is then quantified using a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate.[2][3]
-
Protocol:
-
A histone H4 substrate is pre-coated onto a 96-well microplate.[10]
-
Add purified KAT8 enzyme, the test inhibitor, and Acetyl-CoA to the wells.[10]
-
Incubate to allow the enzymatic reaction to proceed.
-
Wash the plate to remove reactants.
-
Add a primary antibody that specifically recognizes the acetylated histone mark (e.g., anti-acetyl-lysine).[3]
-
Wash, then add an HRP-conjugated secondary antibody.[3]
-
Wash again, and add a chemiluminescent HRP substrate.
-
Measure the luminescence signal with a microplate reader. The signal is directly proportional to KAT8 activity.[10]
-
C. Surface Plasmon Resonance (SPR) for Binding Affinity SPR is a label-free technique to measure the real-time binding kinetics and affinity between an inhibitor and its target protein.
-
Principle: Measures changes in the refractive index at the surface of a sensor chip when an analyte (inhibitor) flows over the immobilized ligand (KAT8 protein), allowing for the determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (Kᴅ).
-
Protocol:
-
Immobilize purified recombinant KAT8 protein onto a sensor chip.
-
Prepare a series of dilutions of the test inhibitor in a suitable running buffer.
-
Inject the inhibitor solutions over the chip surface at a constant flow rate for a set association time (e.g., 120 seconds).[8]
-
Follow with an injection of running buffer alone for a set dissociation time (e.g., 200 seconds).[8]
-
Regenerate the sensor chip surface between different inhibitor concentrations if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate Kᴅ.[8]
-
Visualization: Biochemical Screening Workflow
Caption: Workflow for biochemical characterization of KAT8 inhibitors.
Cellular Characterization: Target Engagement and Functional Effects
After confirming biochemical activity, the next critical step is to verify that the inhibitor can enter cells, engage with KAT8, and elicit a functional response.
Data Presentation: Cellular Activity of Novel KAT8 Inhibitors
| Cell Line | Cancer Type | Assay | Compound 19 (IC50/GI50) | Compound 34 (IC50/GI50) |
| H1299 | NSCLC | Antiproliferative | Mid-µM | Mid-µM |
| A549 | NSCLC | Antiproliferative | Mid-µM | Mid-µM |
| U937 | AML | Antiproliferative | Mid-µM | Mid-µM |
| THP-1 | AML | Antiproliferative | Mid-µM | Mid-µM |
| HT29 | Colorectal | Antiproliferative | Mid-µM | Mid-µM |
| HT29 | Colorectal | H4K16Ac Reduction | Dose-dependent | Dose-dependent |
| KYSE-150 | ESCC | Colony Formation | - | - |
Data represents typical findings for novel inhibitors.[1][5] Specific µM values vary between studies.
Experimental Protocols
A. Cellular Thermal Shift Assay (CETSA) CETSA provides direct evidence of target engagement in a cellular environment.
-
Principle: Ligand (inhibitor) binding stabilizes the target protein (KAT8), increasing its melting temperature. This change in thermal stability is detected by quantifying the amount of soluble KAT8 remaining after heat shock.[11]
-
Protocol:
-
Treat intact cells (e.g., HT29) with the test inhibitor or a vehicle control (DMSO).[8]
-
Harvest the cells, wash, and resuspend them in a buffer.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40°C to 70°C). A single, optimized temperature (e.g., 59°C) can be used for screening.[8]
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble KAT8 in the supernatant by Western blot.
-
A successful inhibitor will result in more soluble KAT8 at higher temperatures compared to the vehicle control.
-
B. Western Blot for H4K16 Acetylation This assay measures the direct pharmacodynamic effect of KAT8 inhibition in cells.
-
Principle: Quantifies the level of the specific histone mark H4K16ac, which should decrease upon effective KAT8 inhibition.
-
Protocol:
-
Treat cancer cell lines (e.g., A549, HT29) with increasing concentrations of the KAT8 inhibitor for a specified time (e.g., 24 hours).[1]
-
Lyse the cells and extract total protein or histones.
-
Measure protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for H4K16ac.
-
Also probe for total Histone H4 or a loading control like GAPDH to ensure equal loading.[1]
-
Use a labeled secondary antibody and a detection reagent to visualize the bands.
-
Quantify band intensity to determine the dose-dependent reduction in H4K16ac.
-
C. Antiproliferative and Cell Viability Assays These assays determine the functional consequence of KAT8 inhibition on cancer cell growth.
-
Principle: Measures cell viability or metabolic activity after inhibitor treatment.
-
Protocol (using a tetrazolium-based reagent like MTS/MTS):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the inhibitor for 48-72 hours.
-
Add the assay reagent (e.g., CellTiter One Solution) to each well.[12]
-
Incubate for 1-4 hours at 37°C.[12]
-
The reagent is converted by viable cells into a colored formazan product.
-
Measure the absorbance at 490 nm using a plate reader.[12]
-
Calculate the concentration that inhibits 50% of cell growth (GI50).
-
Visualization: Cellular Characterization Workflow
Caption: Workflow for cellular characterization of KAT8 inhibitors.
Downstream Signaling and In Vivo Validation
The final stage of initial characterization involves elucidating the downstream molecular pathways affected by KAT8 inhibition and testing for efficacy in preclinical animal models.
Signaling Pathways Modulated by KAT8
KAT8 inhibition impacts multiple critical cancer signaling pathways. RNAi screening and inhibitor studies have shown that loss of KAT8 function can induce G2/M cell cycle arrest through the downregulation of AKT/ERK-cyclin D1 signaling.[7][12] Additionally, KAT8 inhibition can lead to the upregulation of p53 and subsequent reduction in the anti-apoptotic protein bcl-2.[7] In other contexts, KAT8 has been shown to interact with and stabilize the oncoprotein c-Myc through acetylation, suggesting that inhibitors could destabilize c-Myc.[5]
Visualization: Key KAT8 Signaling Pathways
Caption: Simplified signaling pathways affected by KAT8 inhibition.
Experimental Protocol: Xenograft Tumor Model
-
Principle: To assess the anti-tumor efficacy of a KAT8 inhibitor in a living organism.
-
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million ESCC or NSCLC cells) into the flank of immunodeficient mice (e.g., nude or NSG mice).[5]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, inhibitor at low dose, inhibitor at high dose).
-
Treatment: Administer the inhibitor and vehicle via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) on a defined schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Tumors can be used for pharmacodynamic analysis (e.g., Western blot for H4K16ac).
-
Analysis: Compare the tumor growth inhibition (TGI) between the treated and vehicle groups.
-
Conclusion
The initial characterization of a novel KAT8 inhibitor is a multi-step process that builds a comprehensive evidence package. It begins with robust biochemical assays to confirm potent and selective enzymatic inhibition, followed by cellular studies to demonstrate target engagement and on-target pharmacodynamic effects that translate into a desired functional outcome, such as reduced cancer cell proliferation. Finally, validation in in vivo models provides crucial evidence of therapeutic potential. The development of first-in-class, selective KAT8 inhibitors like compounds 19 and 34 represents a significant advancement, providing valuable tools to further explore KAT8 biology and promising scaffolds for future anti-cancer drug development.[1][6]
References
- 1. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Enzyme kinetics and inhibition of histone acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KAT8 inhibition as therapeutic strategy for esophageal cancer | BioWorld [bioworld.com]
- 6. sciprofiles.com [sciprofiles.com]
- 7. RNAi screening identifies KAT8 as a key molecule important for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. e-century.us [e-century.us]
Methodological & Application
Application Notes and Protocols: KAT8-IN-1 In Vitro Histone Acetyltransferase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine Acetyltransferase 8 (KAT8), also known as MOF or MYST1, is a key enzyme that catalyzes the acetylation of histone H4 at lysine 16 (H4K16ac).[1][2][3] This epigenetic modification plays a crucial role in various cellular processes, including cell cycle progression, gene expression, and the acetylation of tumor suppressor proteins like p53.[1] Dysregulation of KAT8 activity has been implicated in the development and progression of several cancers, making it an attractive therapeutic target.[2] KAT8-IN-1 is an inhibitor of KAT8 and other histone acetyltransferases (HATs), serving as a valuable tool for studying the biological functions of KAT8 and for potential therapeutic development.[4][5] This document provides a detailed protocol for an in vitro histone acetyltransferase (HAT) assay to evaluate the inhibitory activity of this compound.
Principle of the Assay
The in vitro KAT8 histone acetyltransferase assay is designed to measure the enzymatic activity of KAT8 and the inhibitory effect of compounds like this compound. The assay quantifies the transfer of an acetyl group from the donor molecule, acetyl-coenzyme A (Acetyl-CoA), to a histone H4 substrate. The activity of KAT8 is determined by measuring the amount of acetylated histone H4 produced. This can be achieved through various detection methods, including radiometric, fluorescence-based, or chemiluminescence assays.[1][6][7]
Quantitative Data Summary
The inhibitory potency of this compound and other reference compounds against various histone acetyltransferases is summarized in the table below. This data is crucial for understanding the compound's potency and selectivity.
| Compound | Target | IC50 (µM) | Assay Type |
| This compound | KAT8 | 141 | Not Specified |
| KAT2B | 221 | Not Specified | |
| KAT3B | 106 | Not Specified | |
| Anacardic Acid | KAT8 | 13 | Radiometric |
| C646 | KAT3B (p300) | 0.32 | Radiometric |
| Garcinol | KAT8 | 12 | Radiometric |
| Curcumin | KAT8 | >100 | Radiometric |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data for this compound was obtained from MedchemExpress and Selleck Chemicals.[4][5] Data for other compounds was obtained from Reaction Biology.[6]
Experimental Protocols
This section details the methodology for a chemiluminescence-based in vitro KAT8 HAT assay, a common and sensitive method for this type of analysis.[7]
Materials and Reagents
-
Recombinant human KAT8 enzyme
-
Histone H4 peptide (substrate)
-
Acetyl-CoA (co-substrate)
-
This compound (inhibitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT, 10% glycerol)
-
Wash Buffer (e.g., TBS-T: Tris-Buffered Saline with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in TBS-T)
-
Primary Antibody (Anti-acetyl-Histone H4)
-
Secondary Antibody (HRP-conjugated)
-
Chemiluminescent Substrate
-
White, opaque 96-well microplates
-
Plate reader with chemiluminescence detection capabilities
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro KAT8 histone acetyltransferase assay.
Step-by-Step Protocol
-
Plate Preparation:
-
Coat a 96-well microplate with the histone H4 substrate by incubating a solution of the histone in an appropriate coating buffer overnight at 4°C.
-
Wash the plate three times with Wash Buffer to remove any unbound substrate.
-
Block the remaining protein-binding sites on the plate by incubating with Blocking Buffer for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Enzyme Inhibition:
-
Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor dilutions.
-
Add the diluted this compound or vehicle control to the appropriate wells of the blocked plate.
-
Add the recombinant KAT8 enzyme to all wells except for the negative control (no enzyme) wells.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature to allow for binding.
-
-
Enzymatic Reaction:
-
Initiate the histone acetyltransferase reaction by adding Acetyl-CoA to all wells.
-
Incubate the plate at 37°C for 1-2 hours. The optimal incubation time should be determined empirically.
-
-
Detection:
-
Stop the reaction by washing the plate three times with Wash Buffer.
-
Add the primary antibody (anti-acetyl-histone H4) diluted in Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add the HRP-conjugated secondary antibody diluted in Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and add it to each well.
-
Immediately measure the chemiluminescence signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway and Mechanism of Action
KAT8 is a key epigenetic regulator involved in multiple cellular pathways. It primarily functions by acetylating histone H4 at lysine 16, which leads to a more open chromatin structure, facilitating gene transcription. This activity is crucial for processes like cell cycle progression and DNA damage repair. This compound exerts its effect by directly inhibiting the catalytic activity of KAT8, thereby preventing the acetylation of its substrates.
KAT8 Signaling and Inhibition Diagram
Caption: Mechanism of KAT8-mediated histone acetylation and its inhibition by this compound.
References
- 1. Enzyme kinetics and inhibition of histone acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complex-dependent histone acetyltransferase activity of KAT8 determines its role in transcriptional regulation and cellular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Cell-Based Efficacy Testing of KAT8-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine Acetyltransferase 8 (KAT8), also known as MOF (Males absent on the first), is a key epigenetic regulator belonging to the MYST family of histone acetyltransferases (HATs).[1] KAT8's primary function is the acetylation of histone H4 at lysine 16 (H4K16ac), a modification crucial for chromatin remodeling, gene expression, cell proliferation, and DNA damage repair.[2] Dysregulation of KAT8 activity is implicated in various diseases, including cancer, making it a promising therapeutic target.[1][2]
KAT8-IN-1 is a small molecule inhibitor of KAT8.[3] These application notes provide detailed protocols for cell-based assays to determine the efficacy of this compound by measuring its on-target engagement and its downstream phenotypic effects on cells.
Mechanism of Action of KAT8
KAT8 is the catalytic subunit of two distinct protein complexes: the Male-Specific Lethal (MSL) complex and the Non-Specific Lethal (NSL) complex.[2][4][5] While both complexes can involve KAT8, the MSL complex is primarily responsible for the bulk of H4K16 acetylation, which is associated with a more open chromatin structure and transcriptional activation.[1][4] this compound exerts its effect by inhibiting the catalytic activity of KAT8, leading to a global reduction in H4K16ac levels.
Application Note 1: Target Engagement via H4K16ac Quantification
The most direct method to assess the efficacy of this compound in a cellular context is to quantify the levels of its primary target modification, H4K16ac. A reduction in H4K16ac levels upon treatment with this compound indicates successful target engagement. Western blotting is a robust and widely used technique for this purpose.
Protocol 1.1: Quantitative Western Blot for H4K16ac
This protocol details the steps to measure the relative abundance of H4K16ac in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels (15% acrylamide for better histone resolution)[6]
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H4K16ac, anti-Total Histone H4 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 0.1 µM to 100 µM) and an untreated (vehicle) control for a specified time (e.g., 24 hours).
-
Cell Lysis & Protein Quantification: Harvest cells and lyse them using ice-cold lysis buffer. Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]
-
Sample Preparation: Prepare samples by mixing 15-20 µg of protein with Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto a 15% SDS-PAGE gel and run until adequate separation of low molecular weight proteins is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with anti-H4K16ac primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[6]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Ensure the signal is not saturated for accurate quantification.[6]
-
Re-probing for Loading Control: Strip the membrane and re-probe with an anti-Total Histone H4 antibody following the same procedure from step 6. This is crucial for normalization.
-
Data Analysis: Quantify the band intensities for both H4K16ac and Total H4. Normalize the H4K16ac signal to the Total H4 signal for each sample. Calculate the percentage of inhibition relative to the vehicle control.
Data Presentation: Expected Results
Quantitative data from Western blot analysis can be used to determine the half-maximal inhibitory concentration (IC50) of this compound for H4K16ac reduction.
| Concentration of this compound | Normalized H4K16ac Intensity (Arbitrary Units) | % Inhibition |
| 0 µM (Vehicle) | 1.00 | 0% |
| 1 µM | 0.85 | 15% |
| 5 µM | 0.60 | 40% |
| 10 µM | 0.45 | 55% |
| 50 µM | 0.20 | 80% |
| 100 µM | 0.15 | 85% |
| Calculated IC50 | ~8 µM |
Table 1: Example data for determining the cellular IC50 of this compound on H4K16ac levels. Values are hypothetical.
Application Note 2: Cellular Phenotypic Assays
Inhibition of KAT8 is expected to have downstream consequences on cellular processes like proliferation and cell cycle progression, particularly in cancer cells where KAT8 can be overexpressed.[7]
Protocol 2.1: Cell Viability/Proliferation Assay
This protocol measures the effect of this compound on cell viability, often to determine the GI50 (concentration for 50% growth inhibition).
Materials:
-
Cancer cell lines (e.g., A549, HCT116)[7]
-
96-well clear-bottom cell culture plates
-
This compound compound
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or similar)
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) and allow them to attach for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound. Add the compounds to the wells, including a vehicle-only control.
-
Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 72 hours).
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Incubate as required by the reagent, then measure the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control wells (representing 100% viability). Plot the normalized viability against the log of the compound concentration to generate a dose-response curve and calculate the GI50 value.
Data Presentation: Antiproliferative Activity
The GI50 values across different cell lines indicate the compound's potency and potential selectivity.
| Cell Line | Cancer Type | GI50 of this compound (µM) |
| A549 | Non-Small Cell Lung Cancer | 25.5 |
| HCT116 | Colorectal Carcinoma | 32.1 |
| U937 | Acute Myeloid Leukemia | 18.9 |
| MCF7 | Breast Cancer | 45.8 |
Table 2: Example antiproliferative activity data for this compound across various cancer cell lines. Values are hypothetical and for illustrative purposes.
Protocol 2.2: Cell Cycle Analysis by Flow Cytometry
KAT8 knockdown has been shown to induce cell cycle arrest at the G2/M phase.[7][8] This assay determines if chemical inhibition with this compound has a similar effect.
Materials:
-
6-well cell culture plates
-
This compound compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
Propidium Iodide (PI)/RNase staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. After 24 hours, treat with this compound at relevant concentrations (e.g., 1x and 5x the GI50) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS and centrifuge.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI/RNase staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to gate the cell population and generate histograms of DNA content. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation: Cell Cycle Distribution
An increase in the percentage of cells in the G2/M phase upon treatment indicates that this compound induces cell cycle arrest.
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | 55.2% | 25.1% | 19.7% |
| This compound (25 µM) | 40.5% | 21.3% | 38.2% |
| This compound (50 µM) | 35.1% | 15.5% | 49.4% |
Table 3: Example data from a cell cycle analysis of A549 cells treated with this compound for 24 hours. Values are hypothetical.
References
- 1. What are KAT8 modulators and how do they work? [synapse.patsnap.com]
- 2. KAT8 beyond Acetylation: A Survey of Its Epigenetic Regulation, Genetic Variability, and Implications for Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. bsu.bio [bsu.bio]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNAi screening identifies KAT8 as a key molecule important for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Role of KAT8 Inhibition in Non-Small Cell Lung Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are for research purposes only. There is no publicly available information for a specific compound designated "KAT8-IN-1". Therefore, this document utilizes data and methodologies from published studies on other selective KAT8 inhibitors and KAT8 gene silencing as a representative guide for investigating the effects of KAT8 inhibition in non-small cell lung cancer (NSCLC) cell lines.
Introduction
Lysine Acetyltransferase 8 (KAT8), also known as MOF or MYST1, is a key epigenetic regulator belonging to the MYST family of histone acetyltransferases.[1] KAT8 primarily catalyzes the acetylation of histone H4 at lysine 16 (H4K16ac), a modification associated with a more open chromatin structure that facilitates gene transcription.[1] Beyond histone acetylation, KAT8 also targets non-histone proteins, including p53 and NRF2, thereby influencing a wide range of cellular processes.[1]
In the context of non-small cell lung cancer (NSCLC), KAT8 is frequently overexpressed and its increased activity has been linked to enhanced proliferation, migration, and adhesion of cancer cells.[2] Dysregulation of KAT8 activity is associated with poor prognosis in NSCLC patients.[2] Mechanistically, KAT8 has been shown to promote NSCLC cell proliferation and cell cycle progression through various signaling pathways, including the AKT/ERK-cyclin D1 axis.[3] Furthermore, KAT8 is implicated in the regulation of apoptosis via the p53-Bcl-2 pathway and contributes to therapeutic resistance, for instance, to cisplatin, by acetylating key metabolic enzymes like pyruvate kinase M2 (PKM2).[3][4]
The critical role of KAT8 in NSCLC pathogenesis makes it an attractive therapeutic target. Inhibition of KAT8 activity presents a promising strategy to counteract tumor growth and overcome drug resistance. These application notes provide a summary of the effects of selective KAT8 inhibitors on NSCLC cell lines and detailed protocols for key in vitro experiments to assess their efficacy.
Data Presentation
The following tables summarize the quantitative data on the effects of selective KAT8 inhibitors and KAT8 knockdown in NSCLC cell lines.
Table 1: Anti-proliferative Activity of Selective KAT8 Inhibitors in NSCLC Cell Lines
| Compound | Cell Line | IC50 (µM) after 72h |
| Compound 19 | H1299 | 45.3 ± 5.6 |
| A549 | 80.1 ± 7.9 | |
| Compound 34 | H1299 | 35.2 ± 4.8 |
| A549 | 55.7 ± 6.2 |
Data is presented as the mean ± standard deviation from three independent experiments.[2]
Table 2: Effect of KAT8 Knockdown on Cell Cycle Distribution in A549 Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (shControl) | 55.32 | 29.72 | 14.96 |
| KAT8 Knockdown (shKAT8) | 48.21 | 23.38 | 28.41 |
Data represents the percentage of cells in each phase of the cell cycle as determined by flow cytometry after propidium iodide staining.[3]
Table 3: Expected Changes in Key Signaling Proteins upon KAT8 Inhibition in NSCLC Cells
| Protein | Expected Change in Expression/Activity | Signaling Pathway |
| p-AKT (Ser473) | Decreased | Cell Survival / Proliferation |
| p-ERK | Decreased | Cell Proliferation |
| Cyclin D1 | Decreased | Cell Cycle Progression |
| p53 | Increased | Apoptosis / Tumor Suppression |
| Bcl-2 | Decreased | Apoptosis |
| Acetylated PKM2 (K433) | Decreased | Cisplatin Resistance / Glycolysis |
This table provides a qualitative summary based on published findings.[3][4] Quantitative changes may vary depending on the specific inhibitor, concentration, and cell line used.
Mandatory Visualization
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a KAT8 inhibitor in NSCLC cell lines.
Materials:
-
A549 or H1299 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
KAT8 inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.
-
Include wells for blanks (medium only) and controls (cells with vehicle, e.g., 0.1% DMSO).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the KAT8 inhibitor in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor.
-
Incubate for 72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the results and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation of key proteins in KAT8 signaling pathways.
Materials:
-
A549 or H1299 cells
-
6-well plates
-
KAT8 inhibitor
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Cell scraper
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-Cyclin D1, anti-p53, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with the KAT8 inhibitor at the desired concentration for the appropriate time.
-
Wash cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., GAPDH).
-
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the cell cycle distribution of NSCLC cells after treatment with a KAT8 inhibitor.
Materials:
-
A549 or H1299 cells
-
6-well plates
-
KAT8 inhibitor
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the KAT8 inhibitor for the desired time (e.g., 48 hours).
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells with PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
References
- 1. Cell cycle distribution of A549 cells after RSV and HU treatment. The images of cell cycle distribution are presented as one experiment representative of 3 experiments with similar results. The quantitative data was represented as mean ± SD (n = 3), *P < 0.05, **P < 0.01 vs control group [cjnmcpu.com]
- 2. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. KAT8 enhances the resistance of lung cancer cells to cisplatin by acetylation of PKM2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KAT8-IN-1 in Acute Myeloid Leukemia (AML) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine Acetyltransferase 8 (KAT8), also known as MOF or MYST1, is a critical epigenetic regulator involved in the acetylation of histone H4 at lysine 16 (H4K16ac), as well as H4K5 and H4K8.[1] This enzymatic activity modulates chromatin structure and gene expression, playing a significant role in various cellular processes, including cell cycle progression, DNA damage response, and embryonic stem cell development.[1] Dysregulation of KAT8 has been implicated in the pathogenesis of several cancers, including Acute Myeloid Leukemia (AML).[1][2][3][4] In AML, KAT8 influences cell differentiation by suppressing the expression of MN1 (meningioma 1), a gene linked to rapid leukemia onset when overexpressed.[5] Furthermore, deletion of the KAT8 gene has been shown to decrease AML cell proliferation in preclinical models, highlighting it as a promising therapeutic target.[1]
KAT8-IN-1 (also referred to as compound 19) is a selective, low-micromolar inhibitor of KAT8.[2][3][6] It serves as a valuable chemical probe for elucidating the biological functions of KAT8 and for exploring the therapeutic potential of KAT8 inhibition in AML and other cancers. These application notes provide an overview of this compound and its use in AML research, including its biochemical and cellular activities, along with detailed protocols for its application.
Data Presentation
Table 1: Biochemical Activity of this compound and Related Compound 34
| Compound | Target | IC50 (µM) | Selectivity Notes | Reference |
| This compound (Compound 19) | KAT8 | 12.1 | Selective over KAT2A, KAT2B, KAT3B, KAT6A, and KAT7 (no inhibition at 200 µM) | [6] |
| Compound 34 | KAT8 | 4.9 | Selective over a panel of KATs and KDACs | [2][3] |
Table 2: Anti-proliferative Activity of this compound and Compound 34 in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (Compound 19) | U937 | Acute Myeloid Leukemia | 30.1 | [6] |
| HCT116 | Colorectal Carcinoma | 39.4 | [6] | |
| H1299 | Non-Small Cell Lung Cancer | 52.1 | [6] | |
| A549 | Non-Small Cell Lung Cancer | 41.0 | [6] | |
| Compound 34 | U937 | Acute Myeloid Leukemia | Mid-micromolar | [1] |
| THP-1 | Acute Myeloid Leukemia | Mid-micromolar | [2] |
Mandatory Visualizations
Signaling Pathway of KAT8 in AML
Caption: Role of KAT8 in AML and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound in AML Cell Lines
Caption: Workflow for evaluating the anti-proliferative effects of this compound.
Experimental Protocols
The following protocols are based on methodologies described in the study by Fiorentino et al., which characterized this compound (compound 19).[6]
Protocol 1: In Vitro KAT8 Inhibition Assay
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant KAT8 enzyme.
Materials:
-
Recombinant human KAT8
-
Histone H4 peptide (substrate)
-
Acetyl-CoA
-
This compound (Compound 19)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Detection reagent (e.g., luminescence-based or fluorescence-based acetyltransferase assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a 384-well plate, add the KAT8 enzyme to each well.
-
Add the serially diluted this compound or vehicle control to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of the Histone H4 peptide and Acetyl-CoA.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
Protocol 2: Cell Viability Assay in AML Cell Lines
This protocol is to determine the anti-proliferative effect of this compound on AML cells (e.g., U937).
Materials:
-
AML cell line (e.g., U937)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (Compound 19)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Culture U937 cells in complete medium to maintain logarithmic growth.
-
Prepare a stock solution of this compound in 100% DMSO. Create serial dilutions in the complete culture medium.
-
Seed the U937 cells into 96-well plates at an appropriate density (e.g., 5,000 - 10,000 cells/well) in 100 µL of medium.
-
Add 100 µL of the serially diluted this compound or vehicle control (medium with DMSO) to the wells.
-
Incubate the plates for 72 hours in a CO2 incubator.
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[7]
-
Measure the absorbance at 450 nm using a microplate reader.[7]
-
Calculate the relative cell viability as the ratio of the absorbance of treated wells to that of the vehicle control wells.[7]
-
Plot the relative cell viability against the log concentration of this compound and calculate the IC50 value using non-linear regression analysis.[7]
Protocol 3: Western Blot for H4K16 Acetylation
This protocol is to assess the in-cell target engagement of this compound by measuring the levels of its primary product, H4K16ac.
Materials:
-
AML cell line (e.g., U937)
-
This compound (Compound 19)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-H4K16ac and anti-total Histone H4 (or another loading control like β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence detection reagent and imaging system
Procedure:
-
Seed U937 cells in 6-well plates and allow them to adhere or stabilize.
-
Treat the cells with various concentrations of this compound (e.g., from 10 µM to 50 µM) or vehicle control for a specified time (e.g., 24 hours).[6]
-
Harvest the cells and lyse them in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H4K16ac antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescence reagent.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the anti-total Histone H4 antibody as a loading control.
-
Quantify the band intensities to determine the relative change in H4K16ac levels upon treatment with this compound.
References
- 1. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-in-class selective inhibitors of the Lysine Acetyltransferase KAT8 [iris.cnr.it]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Modeling and therapeutic targeting of t(8;21) AML with/without TP53 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of KAT8-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction to KAT8 and the Therapeutic Potential of KAT8-IN-1
Lysine Acetyltransferase 8 (KAT8), also known as MOF or MYST1, is a crucial enzyme that primarily catalyzes the acetylation of histone H4 at lysine 16 (H4K16ac). This epigenetic modification plays a significant role in chromatin remodeling, gene transcription, and DNA damage repair. KAT8 is a component of two distinct protein complexes: the Male-Specific Lethal (MSL) complex and the Non-Specific Lethal (NSL) complex. As part of the MSL complex, KAT8 is responsible for the bulk of H4K16 acetylation, which is associated with open chromatin and transcriptional activation.[1][2] In the NSL complex, KAT8 has been shown to acetylate H4K5 and H4K8, which is essential for the expression of housekeeping genes and overall cell survival.[1][2]
Dysregulation of KAT8 activity has been implicated in the pathogenesis of various diseases, including several types of cancer.[3][4][5] Overexpression of KAT8 has been observed in non-small cell lung cancer (NSCLC), acute myeloid leukemia (AML), and other solid tumors, where it is often associated with poor prognosis.[3][5] The oncogenic role of KAT8 is linked to its function in promoting cell proliferation, migration, and invasion.[3] Consequently, the development of selective KAT8 inhibitors has emerged as a promising therapeutic strategy.
This compound is a small molecule inhibitor of KAT8 with reported IC50 values of 141 µM, 221 µM, and 106 µM for KAT8, KAT2B, and KAT3B, respectively.[6] By inhibiting histone acetyltransferases, this compound holds potential as a therapeutic agent for cancer and inflammatory conditions.[6] These application notes provide a framework for designing and conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound in relevant animal models.
KAT8 Signaling Pathways and Mechanism of Action
KAT8's primary function is to acetylate histone H4 at lysine 16, a modification that leads to a more open chromatin structure, facilitating gene transcription. Beyond histones, KAT8 can also acetylate non-histone proteins such as p53, thereby influencing cellular processes like apoptosis in response to DNA damage. The dual role of KAT8 within the MSL and NSL complexes allows it to regulate a wide array of cellular functions, making it a critical node in cellular homeostasis and a compelling target for therapeutic intervention.
Caption: A diagram illustrating the central role of KAT8 in histone acetylation and cell signaling, and the inhibitory action of this compound.
Comparative In Vitro Activity of KAT8 Inhibitors
While in vivo data for this compound is not yet publicly available, a comparison of its in vitro activity with other known KAT8 inhibitors provides a useful benchmark for its potential potency and selectivity.
| Inhibitor | Target(s) | IC50 (µM) | Cell-Based Activity | Reference |
| This compound | KAT8, KAT2B, KAT3B | 141 (KAT8) | Not reported | [6] |
| 221 (KAT2B) | ||||
| 106 (KAT3B) | ||||
| CHI-KAT8i5 | KAT8 | KD = 19.72 | IC50 = 2-3 mM in ESCC cell lines | [7] |
| Compound 19 | KAT8 | 12.1 | Antiproliferative activity in NSCLC and AML cell lines | [3][5] |
| Compound 34 | KAT8 | 8.4 | Antiproliferative activity in NSCLC and AML cell lines | [3][5] |
| Anacardic Acid | KAT8, p300, PCAF | 43 | Inhibits proliferation of HCT116 colon cancer cells | [8] |
| MG149 | KAT8, Tip60 | 15-47 | Not specified | [4] |
Experimental Protocols for In Vivo Evaluation of this compound
The following protocols are generalized frameworks for the in vivo assessment of a novel KAT8 inhibitor like this compound. These will require optimization for the specific compound, tumor model, and research question.
Animal Models
The choice of animal model is critical for the successful evaluation of an anti-cancer agent. Two commonly used models are cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).
-
Cell Line-Derived Xenograft (CDX) Models:
-
Cell Lines: A549 or H1299 (NSCLC), U937 (AML).
-
Animals: Immunodeficient mice (e.g., NOD/SCID, NSG).
-
Procedure:
-
Culture selected cancer cells under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 1-10 x 10^6 cells into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
-
-
Patient-Derived Xenograft (PDX) Models:
-
Source: Fresh tumor tissue from consenting patients.
-
Animals: Highly immunodeficient mice (e.g., NSG).
-
Procedure:
-
Implant small fragments of the patient's tumor subcutaneously into the flank of the mice.
-
Allow tumors to engraft and grow to a suitable size for passaging.
-
Passage the tumor to expand the cohort for the efficacy study.
-
-
References
- 1. bsu.bio [bsu.bio]
- 2. Complex-dependent histone acetyltransferase activity of KAT8 determines its role in transcriptional regulation and cellular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. KAT8 inhibition as therapeutic strategy for esophageal cancer | BioWorld [bioworld.com]
- 8. Enzyme kinetics and inhibition of histone acetyltransferase KAT8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Proliferation Assay with KAT8-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
KAT8 (Lysine Acetyltransferase 8), also known as MOF or MYST1, is a histone acetyltransferase that plays a pivotal role in chromatin modification and gene regulation.[1][2] It specifically acetylates histone H4 at lysine 16 (H4K16ac), a modification associated with a more open chromatin structure that facilitates DNA transcription.[1][2] Dysregulation of KAT8 activity has been implicated in the development and progression of various cancers, including non-small cell lung cancer and acute myeloid leukemia, making it a promising therapeutic target.[3][4] Inhibition of KAT8 has been shown to induce cell cycle arrest, typically at the G2/M phase, and reduce cancer cell viability.[5][6]
KAT8-IN-1 is a small molecule inhibitor of KAT8 with reported IC50 values of 141 μM for KAT8, 221 μM for KAT2B, and 106 μM for KAT3B.[7] This compound serves as a valuable tool for investigating the biological functions of KAT8 and for assessing its therapeutic potential. These application notes provide detailed protocols for performing cell proliferation assays using this compound, specifically focusing on the MTT and BrdU assays.
Signaling Pathway of KAT8 Inhibition
Inhibition of KAT8 disrupts the normal cell cycle progression. The diagram below illustrates the putative signaling pathway affected by KAT8 inhibition, leading to decreased cell proliferation.
Caption: Putative signaling pathway of KAT8 inhibition by this compound.
Experimental Protocols
Two common and reliable methods for assessing cell proliferation are the MTT assay, which measures metabolic activity, and the BrdU assay, which measures DNA synthesis.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[8][9][10]
Experimental Workflow
Caption: Workflow for the MTT cell proliferation assay.
Materials and Reagents
-
Cancer cell lines (e.g., A549, HCT116)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound (prepare stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[9] Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[11]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Read the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
-
BrdU (5-bromo-2'-deoxyuridine) Assay
This assay measures the incorporation of the thymidine analog BrdU into newly synthesized DNA of proliferating cells.[13][14][15] The incorporated BrdU is then detected using a specific anti-BrdU antibody.[13][16]
Experimental Workflow
Caption: Workflow for the BrdU cell proliferation assay.
Materials and Reagents
-
Cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound
-
BrdU Labeling and Detection Kit (commercially available)
-
BrdU labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Microplate reader
Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
BrdU Labeling: Add the BrdU labeling solution to each well and incubate for 2-24 hours at 37°C.[14] The incubation time depends on the cell proliferation rate.
-
Fixation and Denaturation: Remove the labeling medium, and add the fixing/denaturing solution to each well.[13] Incubate for 30 minutes at room temperature. This step is crucial to allow the antibody to access the incorporated BrdU.[15]
-
Antibody Incubation:
-
Detection:
-
Wash the wells.
-
Add the TMB substrate and incubate in the dark until a color change is observed.
-
Add the stop solution to terminate the reaction.
-
-
Absorbance Reading: Read the absorbance at 450 nm within 15 minutes of adding the stop solution.
-
Data Analysis:
-
Subtract the background absorbance.
-
Calculate the percentage of proliferation for each concentration relative to the vehicle control.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration of this compound (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability |
| 0 (Vehicle Control) | [Value] | 100 |
| [Concentration 1] | [Value] | [Value] |
| [Concentration 2] | [Value] | [Value] |
| [Concentration 3] | [Value] | [Value] |
| [Concentration 4] | [Value] | [Value] |
| [Concentration 5] | [Value] | [Value] |
| IC50 (µM) | \multicolumn{2}{c | }{[Calculated Value]} |
Table 2: Effect of this compound on DNA Synthesis (BrdU Assay)
| Concentration of this compound (µM) | Mean Absorbance (450 nm) ± SD | % Proliferation |
| 0 (Vehicle Control) | [Value] | 100 |
| [Concentration 1] | [Value] | [Value] |
| [Concentration 2] | [Value] | [Value] |
| [Concentration 3] | [Value] | [Value] |
| [Concentration 4] | [Value] | [Value] |
| [Concentration 5] | [Value] | [Value] |
| IC50 (µM) | \multicolumn{2}{c | }{[Calculated Value]} |
Conclusion
These protocols provide a framework for assessing the anti-proliferative effects of this compound on cancer cells. The choice between the MTT and BrdU assay will depend on the specific experimental goals. The MTT assay provides a measure of overall metabolic activity and cell viability, while the BrdU assay specifically quantifies DNA synthesis. For a comprehensive understanding, it is often beneficial to use both assays in conjunction with other cell-based assays, such as cell cycle analysis or apoptosis assays. Careful optimization of cell seeding density and incubation times is crucial for obtaining reliable and reproducible results.
References
- 1. What are KAT8 modulators and how do they work? [synapse.patsnap.com]
- 2. KAT8 - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. RNAi screening identifies KAT8 as a key molecule important for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
- 13. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
Application Notes and Protocols for Apoptosis Induction Analysis with KAT8-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
KAT8, also known as MOF or MYST1, is a lysine acetyltransferase that plays a crucial role in chromatin remodeling and gene transcription, primarily through the acetylation of histone H4 at lysine 16 (H4K16ac).[1][2] Dysregulation of KAT8 activity has been implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention.[1][3] KAT8 is a key regulator of several cellular processes, including the DNA damage response, autophagy, and apoptosis.[1] Inhibition of KAT8 has been shown to induce cell cycle arrest and apoptosis in cancer cells. One such inhibitor is KAT8-IN-1, a small molecule that has been identified as a selective inhibitor of KAT8.[4][5] These application notes provide detailed protocols for analyzing apoptosis induced by this compound treatment in cancer cell lines.
This compound (also referred to as compound 19) is a reversible inhibitor of KAT8 with a reported IC50 of 12.1 µM.[1][5] It exhibits selectivity for KAT8 over other lysine acetyltransferases such as KAT2A, KAT2B, KAT3B, KAT6A, and KAT7.[5] By inhibiting KAT8, this compound can modulate the expression of genes involved in cell survival and apoptosis. Studies have shown that KAT8 inhibition can lead to the upregulation of the tumor suppressor p53 and a subsequent reduction in the anti-apoptotic protein Bcl-2, thereby promoting apoptosis.[6]
This document outlines the methodologies for assessing apoptosis through Annexin V/PI staining, caspase-3/7 activity assays, and Western blotting for key apoptotic markers.
Data Presentation
The following tables summarize representative quantitative data from apoptosis analysis experiments following this compound treatment.
Table 1: Dose-Dependent Effect of this compound on Apoptosis in A549 Cells (48h Treatment) Detected by Annexin V/PI Staining
| This compound Concentration (µM) | Live Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 4.3 ± 1.3 |
| 10 | 88.7 ± 3.5 | 6.8 ± 1.2 | 3.5 ± 0.9 | 10.3 ± 2.1 |
| 25 | 75.4 ± 4.2 | 15.3 ± 2.5 | 8.1 ± 1.7 | 23.4 ± 4.2 |
| 50 | 60.1 ± 5.1 | 25.6 ± 3.8 | 13.2 ± 2.4 | 38.8 ± 6.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of Caspase-3/7 Activity in HCT116 Cells Treated with 50 µM this compound
| Time (hours) | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| 0 | 10,500 ± 850 | 1.0 |
| 6 | 18,200 ± 1,500 | 1.7 |
| 12 | 35,600 ± 2,900 | 3.4 |
| 24 | 78,900 ± 6,500 | 7.5 |
| 48 | 95,300 ± 8,100 | 9.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Western Blot Analysis of Apoptosis Markers in U937 Cells Treated with this compound for 48 hours
| Treatment | Cleaved Caspase-3 (17 kDa) / β-actin Ratio | Cleaved PARP (89 kDa) / Full-length PARP (116 kDa) Ratio | p53 / β-actin Ratio | Bcl-2 / β-actin Ratio |
| Vehicle Control | 0.15 ± 0.04 | 0.12 ± 0.03 | 0.25 ± 0.06 | 0.85 ± 0.11 |
| This compound (50 µM) | 0.85 ± 0.12 | 0.78 ± 0.09 | 0.75 ± 0.10 | 0.32 ± 0.07 |
Densitometry values are normalized to the loading control (β-actin) and presented as mean ± standard deviation from three independent experiments.
Signaling Pathways and Experimental Workflows
References
- 1. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KAT8 is upregulated and recruited to the promoter of Atg8 by FOXO to induce H4 acetylation for autophagy under 20-hydroxyecdysone regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. caymanchem.com [caymanchem.com]
- 6. RNAi screening identifies KAT8 as a key molecule important for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Immunofluorescence Staining for H4K16ac after KAT8-IN-1 Treatment
Introduction
Histone H4 acetylation at lysine 16 (H4K16ac) is a critical epigenetic modification associated with open chromatin and transcriptional activation.[1][2] The primary enzyme responsible for this modification in mammals is the lysine acetyltransferase 8 (KAT8), also known as MOF or MYST1.[3][4][5] KAT8 functions as the catalytic subunit of two distinct complexes, the Male-Specific Lethal (MSL) complex and the Non-Specific Lethal (NSL) complex.[4][6] The MSL complex, in particular, is responsible for the majority of H4K16ac throughout the genome.[1][6] Dysregulation of KAT8 activity has been implicated in various diseases, including cancer, making it an attractive target for drug development.[7][8]
KAT8-IN-1 is a chemical inhibitor of KAT8.[9] This application note provides a detailed protocol for utilizing immunofluorescence (IF) microscopy to visualize and quantify the effects of this compound on cellular H4K16ac levels. This assay allows researchers to assess the in-cell potency and efficacy of KAT8 inhibitors by measuring the reduction in H4K16ac signal.
Principle of the Assay
The assay is based on the principle of indirect immunofluorescence. Cells are cultured and treated with varying concentrations of this compound. Following treatment, cells are fixed to preserve cellular structure and permeabilized to allow antibodies to access the nuclear interior. A primary antibody specific to the H4K16ac modification is used to bind to its target. Subsequently, a fluorophore-conjugated secondary antibody that recognizes the primary antibody is added. The resulting fluorescence intensity, which is proportional to the amount of H4K16ac, is visualized using a fluorescence microscope. A nuclear counterstain, such as DAPI, is used to identify individual nuclei for quantitative analysis. A reduction in the nuclear fluorescence signal in treated cells compared to untreated controls indicates successful inhibition of KAT8 by this compound.
Quantitative Data Summary
The following table presents representative data from an experiment measuring the effect of a 24-hour treatment with this compound on H4K16ac levels in a human cell line (e.g., U2OS). Fluorescence intensity was quantified using ImageJ/Fiji software by measuring the mean gray value within DAPI-defined nuclear regions.
| This compound Conc. (µM) | Mean Nuclear H4K16ac Fluorescence (Arbitrary Units) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 15,234 | ± 1,287 | 0% |
| 10 | 13,876 | ± 1,105 | 9% |
| 50 | 11,560 | ± 988 | 24% |
| 100 | 8,125 | ± 754 | 47% |
| 150 | 6,551 | ± 612 | 57% |
| 200 | 5,941 | ± 530 | 61% |
Note: The IC50 value for this compound against the isolated KAT8 enzyme is 141 µM.[9] Cellular potency may vary depending on cell type, permeability, and experimental conditions.
Visualizations
Caption: KAT8 signaling pathway and point of inhibition.
Caption: Experimental workflow for H4K16ac immunofluorescence.
Detailed Experimental Protocols
A. Required Materials and Reagents
-
Cell Line: U2OS, HeLa, or other adherent cell line of choice.
-
Culture Medium: Appropriate complete growth medium (e.g., DMEM with 10% FBS).
-
Reagents:
-
This compound (Selleck Chemicals or equivalent)[9]
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Formaldehyde, 16% Methanol-Free (e.g., Polysciences, Inc.)
-
Triton™ X-100
-
Normal Goat Serum (or serum from the host species of the secondary antibody)
-
Bovine Serum Albumin (BSA)
-
-
Antibodies:
-
Primary Antibody: Rabbit anti-H4K16ac (e.g., Abcam ab109463, Active Motif #61529). Titrate for optimal dilution (typically 1:250 - 1:1000).[10]
-
Secondary Antibody: Goat anti-Rabbit IgG (H+L) conjugated to a fluorophore (e.g., Alexa Fluor™ 488 or 594).
-
-
Stains and Mounting Media:
-
DAPI (4′,6-diamidino-2-phenylindole) solution
-
Anti-fade mounting medium (e.g., ProLong™ Gold)
-
-
Equipment and Consumables:
B. Cell Preparation and Treatment
-
Place sterile glass coverslips into the wells of a 12- or 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of fixation.
-
Incubate for 18-24 hours at 37°C, 5% CO₂ to allow cells to adhere and spread.
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock in DMSO. Include a DMSO-only vehicle control.
-
Aspirate the medium from the wells and replace it with the medium containing the desired concentrations of this compound or vehicle.
-
Incubate for the desired treatment duration (e.g., 24 hours).
C. Immunofluorescence Staining Protocol [13][14][15]
NOTE: Perform all steps at room temperature unless otherwise specified. Do not allow coverslips to dry out at any stage.
-
Fixation: a. Aspirate the culture medium. b. Gently wash the cells twice with 1X PBS. c. Add freshly prepared 4% formaldehyde in PBS to each well, ensuring coverslips are fully submerged. d. Incubate for 15 minutes. e. Aspirate the formaldehyde solution and wash three times with 1X PBS, 5 minutes per wash.
-
Permeabilization: a. Add 0.3% Triton X-100 in PBS to each well. b. Incubate for 15-20 minutes to permeabilize the nuclear membrane.[16] c. Aspirate and wash three times with 1X PBS.
-
Blocking: a. Prepare Blocking Buffer: 5% Normal Goat Serum and 0.1% Triton X-100 in 1X PBS. b. Add Blocking Buffer to each well. c. Incubate for 1 hour to minimize non-specific antibody binding.[16]
-
Primary Antibody Incubation: a. Prepare Antibody Dilution Buffer: 1% BSA and 0.1% Triton X-100 in 1X PBS. b. Dilute the anti-H4K16ac primary antibody to its optimal concentration in the Antibody Dilution Buffer. c. Aspirate the Blocking Buffer and add the diluted primary antibody solution. d. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: a. Aspirate the primary antibody solution and wash three times with 1X PBS, 5 minutes per wash. b. Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer. Protect from light from this point forward. c. Aspirate the wash buffer and add the diluted secondary antibody solution. d. Incubate for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: a. Aspirate the secondary antibody solution and wash three times with 1X PBS, 5 minutes per wash. The final wash can include DAPI (e.g., 1 µg/mL) for 5 minutes to stain the nuclei. b. Briefly rinse the coverslips in distilled water to remove salt crystals. c. Using fine-tipped forceps, carefully remove each coverslip from the well. Wick away excess water with the edge of a laboratory wipe. d. Place a small drop of anti-fade mounting medium onto a clean microscope slide. e. Gently lower the coverslip, cell-side down, onto the mounting medium, avoiding air bubbles. f. Seal the edges with clear nail polish and allow to cure. Store slides at 4°C in the dark.
D. Image Acquisition and Quantitative Analysis
-
Image Acquisition: a. Using a fluorescence microscope, visualize the slides. b. For each experimental condition (i.e., each inhibitor concentration), capture multiple images from random fields of view. c. Use consistent acquisition settings (e.g., exposure time, gain, laser power) for all samples within an experiment to ensure comparability. Capture images for the H4K16ac channel (e.g., FITC/GFP) and the DAPI channel (e.g., DAPI/blue).
-
Quantitative Image Analysis (using ImageJ/Fiji): [11][12] a. Open the DAPI channel image. Use Image > Adjust > Threshold to create a binary mask of the nuclei. b. Use the Analyze > Analyze Particles tool to define the nuclei as Regions of Interest (ROIs). Add these ROIs to the ROI Manager. c. Open the corresponding H4K16ac channel image. d. Transfer the nuclear ROIs from the ROI Manager to this image. e. Use the Analyze > Set Measurements tool to select "Mean gray value". f. Click Analyze > Measure to calculate the mean fluorescence intensity for each nucleus defined by the ROIs. g. Export the data to a spreadsheet program (e.g., Microsoft Excel, GraphPad Prism). h. For each condition, calculate the average nuclear fluorescence intensity and standard deviation from a large population of cells (e.g., >100 cells per condition). i. Normalize the data to the vehicle control to determine the percent inhibition of H4K16ac.
References
- 1. mdpi.com [mdpi.com]
- 2. KAT8-mediated H4K16ac is essential for sustaining trophoblast self-renewal and proliferation via regulating CDX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bsu.bio [bsu.bio]
- 4. Complex-dependent histone acetyltransferase activity of KAT8 determines its role in transcriptional regulation and cellular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KAT8 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Modulation of H4K16Ac levels reduces pro-fibrotic gene expression and mitigates lung fibrosis in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. maxanim.com [maxanim.com]
- 13. ki-sbc.mit.edu [ki-sbc.mit.edu]
- 14. ulab360.com [ulab360.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Immunofluorescence (IF) Protocol | EpigenTek [epigentek.com]
Application Notes and Protocols for Western Blot Analysis of KAT8 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-acetyltransferase 8 (KAT8), also known as MOF or MYST1, is a key epigenetic regulator belonging to the MYST family of histone acetyltransferases (HATs).[1] KAT8 plays a crucial role in chromatin modification and gene expression by primarily catalyzing the acetylation of histone H4 at lysine 16 (H4K16ac).[1][2] This epigenetic mark is associated with a more relaxed chromatin structure, facilitating transcriptional activation.[3] KAT8 is a component of two distinct protein complexes: the Male-Specific Lethal (MSL) complex and the Non-Specific Lethal (NSL) complex.[3][4] Within the MSL complex, KAT8 is the primary enzyme responsible for H4K16ac, while in the NSL complex, it can also acetylate H4K5 and H4K8.[3]
Dysregulation of KAT8 activity is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[1][2] The development of selective KAT8 inhibitors is an active area of research.[2] Western blot analysis is an indispensable technique for characterizing the cellular effects of these inhibitors by quantifying changes in KAT8 protein levels and, more importantly, the levels of its downstream histone acetylation marks.[2] This document provides a detailed protocol for the Western blot analysis of KAT8 inhibition.
Signaling Pathway of KAT8
KAT8 functions within a complex signaling network, influencing transcription and other cellular processes. One well-documented pathway involves the transcription factor Forkhead box O (FOXO). In this pathway, external signals can lead to the upregulation of KAT8 expression via FOXO. KAT8 can then, in a feedback loop, acetylate FOXO, enhancing its transcriptional activity. Subsequently, FOXO can recruit KAT8 to the promoter regions of target genes, such as those involved in autophagy (e.g., Atg8), leading to increased H4K16 acetylation and gene transcription.[5] KAT8 also plays a role in androgen receptor (AR) signaling in prostate cancer, where it is recruited to AR target genes to promote their activation.[6]
Experimental Workflow for Western Blot Analysis of KAT8 Inhibition
The following diagram outlines the key steps for assessing the efficacy of a KAT8 inhibitor using Western blotting. The workflow begins with treating cultured cells with the inhibitor and proceeds through protein extraction, quantification, electrophoretic separation, transfer to a membrane, and immunodetection of target proteins.
References
- 1. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bsu.bio [bsu.bio]
- 4. KAT8 beyond Acetylation: A Survey of Its Epigenetic Regulation, Genetic Variability, and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KAT8 is upregulated and recruited to the promoter of Atg8 by FOXO to induce H4 acetylation for autophagy under 20-hydroxyecdysone regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KAT8 Regulates Androgen Signaling in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
KAT8-IN-1 solubility in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and use of KAT8-IN-1 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of lysine acetyltransferase 8 (KAT8), also known as MOF or MYST1.[1][2] KAT8 is a histone acetyltransferase that primarily catalyzes the acetylation of lysine 16 on histone H4 (H4K16ac).[1][2] This epigenetic modification plays a crucial role in chromatin remodeling, gene transcription, and DNA damage repair.[3][4] By inhibiting KAT8, this compound can modulate these cellular processes, making it a valuable tool for studying the biological functions of KAT8 and for potential therapeutic applications in diseases like cancer.[1][5]
Q2: What is the solubility of this compound in DMSO?
A2: this compound is highly soluble in DMSO. Technical datasheets report a solubility of 100 mg/mL in DMSO, which may require sonication to fully dissolve. It is also reported to be soluble in acetonitrile.[6]
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: Due to its high solubility, DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.
Q4: Can I dissolve this compound directly in cell culture media?
A4: It is not recommended to dissolve this compound directly in aqueous solutions like cell culture media due to its expected low aqueous solubility. A concentrated stock solution in DMSO should be prepared first and then diluted to the final working concentration in the cell culture medium.
Q5: What is a typical working concentration for this compound in cell-based assays?
A5: Based on published research, working concentrations of 50 µM and 100 µM have been successfully used in cell-based assays with HT-29 colorectal carcinoma cells.[1] The optimal concentration will be cell-line dependent and should be determined empirically through dose-response experiments.
Troubleshooting Guide: Solubility and Precipitation in Cell Culture
Issue: I observe a precipitate in my cell culture medium after adding this compound.
This is a common issue when working with hydrophobic compounds. Here are potential causes and solutions:
| Potential Cause | Description | Recommended Solution(s) |
| Low Aqueous Solubility | This compound is a hydrophobic molecule and has limited solubility in aqueous-based cell culture media. | - Always prepare a high-concentration stock solution in DMSO.- Serially dilute the stock solution in pre-warmed (37°C) cell culture medium.- Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5% v/v).[1] |
| High Final Concentration | The working concentration of this compound may exceed its solubility limit in the cell culture medium, even with a low DMSO concentration. | - Perform a dose-response experiment to determine the optimal, non-precipitating concentration for your specific cell line.- If high concentrations are required, consider using a solubilizing agent, but be aware of potential effects on your cells. |
| Improper Dilution Technique | Adding the concentrated DMSO stock directly to the full volume of cold media can cause the compound to "crash out" of solution. | - Add the DMSO stock to a small volume of pre-warmed media first, mix well, and then add this to the rest of the culture volume.- Vortex or gently swirl the medium while adding the inhibitor to ensure rapid and even dispersion. |
| Interaction with Media Components | Components in the serum or the basal medium itself (e.g., salts, proteins) can sometimes interact with the compound and reduce its solubility. | - Test the solubility of this compound in your specific basal medium with and without serum.- If serum is suspected to be the issue, consider using a serum-free medium for the duration of the treatment, if compatible with your cells. |
| Incorrect Stock Solution Preparation | The stock solution may not have been fully dissolved initially or may have precipitated during storage. | - Before each use, visually inspect your DMSO stock solution for any precipitate.- If precipitate is observed, gently warm the vial to 37°C and vortex thoroughly to redissolve the compound. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL | Sonication may be required for complete dissolution. |
| Acetonitrile | Soluble[6] | Specific concentration not reported. |
| Cell Culture Media | Low (expected) | Requires a co-solvent like DMSO. Working concentrations of 50-100 µM with ≤ 0.5% DMSO have been reported to be effective.[1] |
Table 2: IC₅₀ Values of this compound
| Target | IC₅₀ (µM) |
| KAT8 | 141[7][8] |
| KAT2B | 221[7][8] |
| KAT3B | 106[7][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 295.3 g/mol for a related compound, KAT8 inhibitor 19[6]).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for several minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: Cell-Based Assay for Assessing this compound Activity
This protocol is a general guideline for treating cells with this compound and can be adapted for various downstream applications such as Western blotting, immunofluorescence, or cell viability assays.
-
Materials:
-
Cultured cells of interest (e.g., HT-29)[1]
-
Complete cell culture medium (with serum, if required)
-
10 mM this compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Multi-well plates
-
-
Procedure:
-
Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO₂.
-
On the day of treatment, prepare fresh dilutions of this compound in pre-warmed complete cell culture medium.
-
Important: To minimize precipitation, first dilute the 10 mM DMSO stock into a small volume of medium, mix well, and then add this to the final volume of medium for each concentration. Ensure the final DMSO concentration does not exceed a level that is toxic to your cells (typically ≤ 0.5%). For example, for a final concentration of 50 µM, you can add 5 µL of the 10 mM stock to 1 mL of medium.
-
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 4, 24, or 48 hours).[1]
-
After the incubation period, proceed with your downstream analysis (e.g., cell lysis for Western blotting to check H4K16ac levels, or a cell viability assay).
-
Mandatory Visualization
References
- 1. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. e-century.us [e-century.us]
- 4. KAT8 beyond Acetylation: A Survey of Its Epigenetic Regulation, Genetic Variability, and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CheMondis Marketplace [chemondis.com]
Technical Support Center: Minimizing Off-Target Effects of KAT8-IN-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of KAT8-IN-1 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known off-target effects?
This compound is a small molecule inhibitor of lysine acetyltransferase 8 (KAT8), a member of the MYST family of histone acetyltransferases.[1][2] It is important to note that this compound is not entirely selective and has known off-target activity against other lysine acetyltransferases (KATs), particularly KAT2B and KAT3B.[3][4] Understanding and controlling for these off-target effects is critical for the accurate interpretation of experimental results.
Q2: How can I be sure that the observed phenotype in my experiment is due to the inhibition of KAT8 and not an off-target effect?
To ensure that the observed effects are on-target, a multi-pronged approach is recommended:
-
Use the Lowest Effective Concentration: Perform a dose-response curve to determine the lowest concentration of this compound that elicits the desired phenotype. Higher concentrations are more likely to engage off-target proteins.
-
Employ a Negative Control: Use a structurally similar but inactive analog of this compound. Compounds 16, 17, and 18 from the same N-phenyl-5-pyrazolone series as this compound (compound 19) have been shown to be inactive against KAT8 and can serve as excellent negative controls.[2]
-
Genetic Validation: Use techniques like siRNA or CRISPR/Cas9 to specifically knock down or knock out KAT8. The phenotype observed with this compound should be recapitulated upon genetic perturbation of KAT8.[5]
-
Orthogonal Pharmacological Inhibition: Use a structurally different KAT8 inhibitor, if available, to see if it produces the same phenotype.
Q3: What is a Cellular Thermal Shift Assay (CETSA) and how can it help in my experiments with this compound?
CETSA is a powerful technique to verify that a compound binds to its intended target within the complex environment of a cell. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. By treating cells with this compound and then heating the cell lysate, you can determine if KAT8 is stabilized at higher temperatures compared to untreated cells, thus confirming target engagement.[1][2]
Quantitative Data on this compound and Related Compounds
The following table summarizes the inhibitory activity of this compound (compound 19) and a related, more potent inhibitor (compound 34) against KAT8 and its known off-targets, KAT2B and KAT3B. Also included are inactive compounds from the same chemical series that can be used as negative controls.
| Compound | Target | IC50 (µM) | Reference |
| This compound (Compound 19) | KAT8 | 141 | [3][4] |
| KAT2B | 221 | [3][4] | |
| KAT3B | 106 | [3][4] | |
| Compound 34 | KAT8 | 8.2 | [1][2] |
| KAT2B | >200 | [1][2] | |
| KAT3B | >200 | [1][2] | |
| Compound 16 | KAT8 | Inactive | [2] |
| Compound 17 | KAT8 | Inactive | [2] |
| Compound 18 | KAT8 | Inactive | [2] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no observable phenotype after treatment with this compound. | 1. Suboptimal Concentration: The effective concentration may be cell-type dependent. 2. Inhibitor Instability: The compound may have degraded. 3. Low Target Expression: The cell line may express low levels of KAT8. | 1. Perform a dose-response experiment (see protocol below) to determine the optimal concentration for your cell line. 2. Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO. Store aliquots at -80°C to avoid freeze-thaw cycles. 3. Confirm KAT8 expression in your cell line by Western blot. |
| Observed phenotype does not match the phenotype from KAT8 siRNA/CRISPR knockdown. | 1. Off-Target Effects: The phenotype observed with this compound may be due to its effect on other proteins (e.g., KAT2B, KAT3B). 2. Incomplete Knockdown: The siRNA or CRISPR efficiency may be low. | 1. Use a lower concentration of this compound. 2. Employ a structurally similar inactive control (e.g., compound 16, 17, or 18) to see if the phenotype persists. 3. Confirm the efficiency of your knockdown by Western blot or qPCR. |
| High cellular toxicity observed at effective concentrations. | 1. Off-Target Toxicity: The inhibitor may be affecting essential cellular pathways through off-target interactions. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to the cells. | 1. Lower the concentration of this compound and/or reduce the treatment duration. 2. Perform a toxicity assay with the inactive control compound. 3. Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
Objective: To identify the lowest effective concentration of this compound that produces the desired biological effect, thereby minimizing off-target effects.
Methodology:
-
Cell Seeding: Plate your cells of interest in a multi-well plate at a density that will not lead to over-confluence during the experiment.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A typical starting range could be from 1 µM to 200 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time based on your experimental goals (e.g., 24, 48, or 72 hours).
-
Assay: Perform your biological assay of interest (e.g., cell viability assay, gene expression analysis of a known KAT8 target gene, or analysis of H4K16 acetylation by Western blot).
-
Data Analysis: Plot the results against the log of the inhibitor concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
Protocol 2: Validating On-Target Engagement using Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound directly binds to KAT8 in a cellular context.
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or a high concentration of this compound (e.g., 100 µM) for 1-2 hours.
-
Harvesting and Lysis: Harvest the cells and resuspend them in a lysis buffer containing protease inhibitors. Lyse the cells through freeze-thaw cycles.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Heating: Aliquot the supernatant into different tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble KAT8 by Western blot using a validated KAT8 antibody. Also, probe for a loading control that does not change its thermal stability upon treatment.
-
Data Analysis: Plot the amount of soluble KAT8 as a function of temperature for both vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates stabilization and therefore, target engagement.
Protocol 3: Genetic Validation of this compound Effects using siRNA Knockdown
Objective: To determine if the phenotype observed with this compound is consistent with the genetic knockdown of KAT8.
Methodology:
-
siRNA Transfection: Transfect your cells with a validated siRNA targeting KAT8 or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for the knockdown of KAT8 protein.
-
Verification of Knockdown: Harvest a subset of the cells to confirm the knockdown of KAT8 at the protein level by Western blot.
-
Phenotypic Analysis: In parallel, perform your biological assay of interest on the cells with KAT8 knockdown and the control cells.
-
Comparison: Compare the phenotype observed after KAT8 knockdown with the phenotype observed after treatment with this compound. A similar phenotype provides strong evidence for on-target activity.
Visualizations
Caption: Workflow for validating the on-target effects of this compound.
Caption: Simplified signaling pathways involving KAT8 and the inhibitory action of this compound.
References
- 1. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RNAi screening identifies KAT8 as a key molecule important for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in KAT8-IN-1 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results when working with the KAT8 inhibitor, KAT8-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of lysine acetyltransferase 8 (KAT8), also known as MOF or MYST1. It also shows inhibitory activity against other histone acetyltransferases (HATs) such as KAT2B and KAT3B.[1] KAT8 is an enzyme that catalyzes the transfer of an acetyl group to lysine residues on histone and non-histone proteins.[2] A primary target of KAT8 is the acetylation of histone H4 at lysine 16 (H4K16ac), a modification that plays a crucial role in chromatin relaxation and transcriptional activation.[3] By inhibiting KAT8, this compound can lead to a more condensed chromatin structure and suppression of gene expression.[3]
Q2: What are the common sources of variability in experiments using this compound?
A2: Variability in experimental results with this compound can arise from several factors, including:
-
Compound Handling and Stability: Incorrect storage and handling can lead to degradation of the compound. Stock solutions of this compound are best stored at -80°C for up to six months.[4] Repeated freeze-thaw cycles should be avoided.[4]
-
Solubility Issues: this compound has limited solubility in aqueous solutions. Precipitation of the compound can lead to inconsistent effective concentrations in your experiments.
-
Cell Line Specific Effects: The response to this compound can vary significantly between different cell lines due to variations in KAT8 expression levels, the presence of compensatory pathways, or differences in cell permeability.
-
Off-Target Effects: As this compound also inhibits KAT2B and KAT3B, some of the observed effects may be due to inhibition of these other acetyltransferases.[1]
-
Experimental Technique: Variations in cell density, treatment duration, and the specific protocols used for downstream analysis (e.g., Western blot, ChIP) can all contribute to result variability.
Q3: How should I prepare and store this compound stock solutions?
A3: For in vitro experiments, it is recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO.[4] For long-term storage (up to 6 months), aliquot the stock solution into single-use vials and store at -80°C under a nitrogen atmosphere to prevent degradation.[4] For short-term storage (up to 1 month), -20°C is acceptable.[4] Avoid repeated freeze-thaw cycles.[4] When preparing working solutions, dilute the stock solution in your cell culture medium immediately before use and ensure complete dissolution.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Proliferation Assays
Symptoms:
-
Inconsistent IC50 values between replicate experiments.
-
Large error bars in cell viability curves.
-
Unexpectedly low or high cytotoxicity.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Compound Precipitation | Prepare fresh dilutions of this compound from a properly stored stock for each experiment. Visually inspect the media for any signs of precipitation after adding the inhibitor. Consider using a solubilizing agent like Pluronic F-127, but ensure to include a vehicle control with the same concentration of the agent. |
| Inconsistent Cell Seeding | Ensure a uniform single-cell suspension before seeding plates. Use a multichannel pipette for seeding and verify cell density and distribution across the plate. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of 96-well plates for treatment, as they are more prone to evaporation, which can concentrate the inhibitor. Fill the outer wells with sterile PBS or media. |
| Variable Treatment Duration | Adhere to a strict and consistent incubation time for all experiments. |
| Cell Line Health | Use cells that are in the logarithmic growth phase and have a consistent passage number. Stressed or senescent cells can respond differently to inhibitors. |
Issue 2: Inconsistent Results in Western Blot Analysis for Histone Acetylation
Symptoms:
-
Variable reduction in H4K16ac levels after this compound treatment.
-
No change in H4K16ac levels when an effect is expected.
-
Inconsistent loading control signals.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Antibody Performance | Validate your primary antibodies for specificity and optimal dilution. Use a positive control (e.g., cells treated with a known HDAC inhibitor to increase acetylation) and a negative control (untreated cells). |
| Inefficient Protein Extraction | Use a lysis buffer containing HDAC inhibitors (e.g., Trichostatin A, Sodium Butyrate) to prevent deacetylation during sample preparation. Ensure complete cell lysis and protein solubilization. |
| Poor Protein Transfer | Histones are small proteins. Use a 0.2 µm PVDF or nitrocellulose membrane and optimize transfer conditions (time and voltage) to ensure efficient transfer of low molecular weight proteins. |
| Inconsistent Drug Treatment | Ensure the final concentration of this compound is accurate and that the treatment duration is consistent across all samples. |
| Loading Control Issues | Use a stable nuclear protein like Histone H3 or Lamin B1 as a loading control for histone acetylation studies, rather than cytoplasmic proteins like GAPDH or beta-actin. |
Issue 3: Variability in Chromatin Immunoprecipitation (ChIP) Results
Symptoms:
-
Inconsistent enrichment of target gene promoters.
-
High background signal in no-antibody controls.
-
Poor reproducibility of ChIP-qPCR results.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Cross-linking | Optimize the formaldehyde cross-linking time (typically 8-10 minutes at room temperature) and quenching with glycine. Over-crosslinking can mask epitopes, while under-crosslinking can lead to loss of protein-DNA interactions. |
| Variable Chromatin Shearing | Ensure consistent and optimal chromatin shearing (sonication or enzymatic digestion) to obtain fragments in the 200-800 bp range. Verify fragment size on an agarose gel for each experiment. |
| Antibody Quality | Use a ChIP-validated antibody against the protein of interest (e.g., H4K16ac). Perform a titration to determine the optimal antibody concentration for immunoprecipitation. |
| High Background | Pre-clear the chromatin with Protein A/G beads before immunoprecipitation. Ensure sufficient washing steps are performed to remove non-specifically bound chromatin. |
| Primer Efficiency in qPCR | Validate the efficiency of your qPCR primers for target and control regions before analyzing ChIP samples. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) |
| KAT8 | 141[1] |
| KAT2B | 221[1] |
| KAT3B | 106[1] |
Table 2: Antiproliferative Activity of a Selective KAT8 Inhibitor (Compound 19) in Cancer Cell Lines
Note: Compound 19 is a selective KAT8 inhibitor with a similar core structure to other reported KAT8 inhibitors. While specific antiproliferative IC50 values for this compound are not widely published, the data for this related compound provides an indication of the potential potency in cell-based assays.
| Cell Line | Cancer Type | IC50 (µM) |
| HT29 | Colorectal Carcinoma | > 50 |
| HCT116 | Colorectal Carcinoma | 48.9 ± 3.5 |
| H1299 | Non-Small Cell Lung Cancer | 35.1 ± 2.1 |
| A549 | Non-Small Cell Lung Cancer | 42.3 ± 4.2 |
| U937 | Acute Myeloid Leukemia | 31.6 ± 1.8 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT/XTT Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or XTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Histone Acetylation
-
Cell Treatment: Plate cells in 6-well plates and treat with various concentrations of this compound or vehicle control for 24-48 hours.
-
Histone Extraction:
-
Wash cells with ice-cold PBS containing 5 mM Sodium Butyrate.
-
Lyse the cells in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (v/v) NaN3) on ice for 10 minutes.
-
Centrifuge at 2000 rpm for 10 minutes at 4°C to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation to extract histones.
-
Centrifuge at 2000 rpm for 10 minutes at 4°C and collect the supernatant containing the histones.
-
-
Protein Quantification: Determine the protein concentration using a Bradford or BCA assay.
-
SDS-PAGE: Mix 15-20 µg of histone extract with 2X Laemmli sample buffer, boil for 5 minutes, and load onto a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H4K16ac (e.g., 1:1000 dilution) and Histone H3 (as a loading control, e.g., 1:2000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: Chromatin Immunoprecipitation (ChIP)
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle. Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain fragments of 200-800 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G agarose/magnetic beads.
-
Incubate the pre-cleared chromatin with a ChIP-grade antibody against H4K16ac or a negative control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
qPCR Analysis: Perform qPCR using primers specific for the promoter regions of known KAT8 target genes and a negative control region. Calculate the enrichment relative to the input and IgG controls.
Visualizations
References
proper storage and handling of KAT8-IN-1 compound
This guide provides researchers, scientists, and drug development professionals with comprehensive technical information, troubleshooting advice, and detailed protocols for the proper storage and handling of the KAT8-IN-1 compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of K(lysine) acetyltransferase 8 (KAT8), also known as MOF or MYST1.[1][2][3][4] KAT8 is a histone acetyltransferase (HAT) that plays a critical role in chromatin remodeling and gene expression by primarily catalyzing the acetylation of histone H4 at lysine 16 (H4K16ac).[5][6][7][8] This acetylation relaxes the chromatin structure, making DNA more accessible for transcription.[5] this compound works by inhibiting the catalytic activity of KAT8, which prevents H4K16 acetylation, leading to a more condensed chromatin state and suppression of gene expression.[5] Due to KAT8's role in processes like cell cycle progression and DNA damage repair, its inhibition is a subject of investigation for diseases such as cancer and inflammatory conditions.[8][9][10]
Q2: How should I store the solid (powder) form of this compound?
A2: The solid form of this compound should be stored at -20°C. Under these conditions, it is stable for up to three years from the date of receipt.[2]
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like DMSO.[1] To maintain stability and prevent degradation from repeated freeze-thaw cycles, you should aliquot the stock solution into smaller, single-use volumes.[2][11] Store these aliquots at -80°C for long-term stability (up to one year) or at -20°C for shorter-term storage (up to one month).[2]
Q4: What is the recommended solvent for dissolving this compound?
A4: The recommended solvent for preparing stock solutions of this compound is Dimethyl sulfoxide (DMSO).[12] It is also reported to be soluble in Acetonitrile.[12]
Q5: Does this compound have known off-target activities?
A5: Yes. While it inhibits KAT8, this compound also demonstrates inhibitory activity against other histone acetyltransferases, specifically KAT2B (PCAF) and KAT3B (p300).[1][2][3][4] Researchers should consider these off-target effects when designing experiments and interpreting results.
Data Presentation
Physicochemical & Inhibitory Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇NO₃ | [2] |
| Molecular Weight | 189.17 g/mol | [2] |
| CAS Number | 605-62-9 | [2] |
| IC₅₀ for KAT8 | 141 µM | [1][3][4] |
| IC₅₀ for KAT2B | 221 µM | [1][3][4] |
| IC₅₀ for KAT3B | 106 µM | [1][3][4] |
Recommended Storage Conditions
| Format | Storage Temperature | Shelf Life | Reference |
| Solid (Powder) | -20°C | 3 years | [2] |
| Stock Solution (in Solvent) | -80°C | 1 year | [2] |
| Stock Solution (in Solvent) | -20°C | 1 month | [2] |
Troubleshooting Guide
Problem: My this compound solution appears cloudy or has precipitated after thawing.
-
Possible Cause: The compound may have come out of solution at low temperatures.
-
Solution: Gently warm the vial in a water bath (not exceeding 37°C) and vortex or sonicate briefly until the compound is fully redissolved. Always ensure the solution is clear before adding it to your experimental system. To prevent this, avoid repeated freeze-thaw cycles by making single-use aliquots.[2][11]
Problem: I am not observing the expected decrease in H4K16 acetylation in my cell-based assay.
-
Possible Cause 1: Insufficient Compound Concentration or Treatment Time. The IC₅₀ value is a starting point for in vitro biochemical assays. Higher concentrations or longer incubation times may be required in a cellular context to achieve sufficient target engagement.
-
Solution 1: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line and experimental conditions.
-
Possible Cause 2: Low Basal Histone Acetylation. Some cell lines may have low basal levels of H4K16 acetylation, making it difficult to detect a decrease after inhibitor treatment.[13]
-
Solution 2: To amplify the signal window, consider pre-treating cells with a histone deacetylase (HDAC) inhibitor for a short period (e.g., 4 hours).[13] This will cause hyperacetylation of histones, providing a higher baseline from which to measure the inhibitory effect of this compound.
-
Possible Cause 3: Compound Degradation. The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution 3: Prepare a fresh stock solution from the solid powder. Always use properly stored, single-use aliquots for experiments.[2]
-
Possible Cause 4: Cell Line Insensitivity. The targeted pathway may not be critical for the phenotype being measured in your chosen cell line.
-
Solution 4: Confirm target engagement by directly measuring H4K16ac levels via Western blot. If the compound inhibits the target but does not produce the desired phenotype, consider using a different cell line where the KAT8 pathway is known to be more active or relevant.
Problem: I am observing high variability between experimental replicates.
-
Possible Cause: Inconsistent compound dosage, variations in cell culture conditions (e.g., cell density, passage number), or inconsistent timing of treatments and harvesting.
-
Solution: Ensure precise and consistent pipetting of the inhibitor. Standardize your cell culture practices, using cells within a defined passage number range. Use a multichannel pipette for adding reagents where possible and ensure timing is consistent across all samples.
Visualized Guides and Pathways
KAT8 Signaling Pathway and Inhibition
Caption: Mechanism of KAT8-mediated histone acetylation and its inhibition by this compound.
General Experimental Workflow
Caption: Standard workflow for a cell-based assay using this compound.
Troubleshooting Logic: No Cellular Effect
Caption: Decision tree for troubleshooting lack of activity in cell-based assays.
Experimental Protocols
Protocol: Cell-Based Western Blot Assay for H4K16 Acetylation Inhibition
This protocol provides a method to measure the ability of this compound to inhibit histone H4 lysine 16 acetylation in a cultured cell line.
1. Materials and Reagents
-
This compound (solid)
-
DMSO (Anhydrous)
-
Cell Culture Medium (appropriate for your cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., RIPA buffer)
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
Primary Antibodies: Anti-H4K16ac, Anti-Total Histone H4 (or other loading control like β-actin)
-
HRP-conjugated Secondary Antibody
-
ECL Western Blotting Substrate
-
12-well cell culture plates
2. Stock Solution Preparation
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of solid compound in anhydrous DMSO.
-
Vortex until fully dissolved.
-
Aliquot into single-use tubes and store at -80°C.[2]
3. Cell Culture and Treatment
-
Seed cells (e.g., MCF-7, A549) into a 12-well plate at a density that will result in 70-80% confluency at the time of harvest.[14]
-
Allow cells to adhere and grow for approximately 24 hours in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in fresh cell culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200 µM). Prepare a vehicle control using the same final concentration of DMSO as in the highest inhibitor treatment.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Return the plate to the incubator for the desired treatment duration (e.g., 24 hours).
4. Cell Lysis and Protein Quantification
-
After incubation, place the plate on ice and wash the cells twice with ice-cold PBS.[14]
-
Aspirate the final PBS wash completely.
-
Add an appropriate volume of ice-cold lysis buffer (supplemented with protease/phosphatase inhibitors) to each well (e.g., 100 µL for a 12-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
5. Western Blotting
-
Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer to your protein samples and boil at 95-100°C for 5-10 minutes.[14]
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H4K16ac (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for a loading control, such as Total Histone H4.
6. Data Analysis
-
Quantify the band intensity for H4K16ac and the loading control for each lane using densitometry software.
-
Normalize the H4K16ac signal to the loading control signal for each sample.
-
Compare the normalized signal in the this compound treated samples to the vehicle control to determine the percent inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CheMondis Marketplace [chemondis.com]
- 4. This compound | KAT8 Inhibitor | AmBeed.com [ambeed.com]
- 5. What are KAT8 modulators and how do they work? [synapse.patsnap.com]
- 6. Enzyme kinetics and inhibition of histone acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme kinetics and inhibition of histone acetyltransferase KAT8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Assays for Validating Histone Acetyltransferase Inhibitors [jove.com]
- 14. Video: Assays for Validating Histone Acetyltransferase Inhibitors [jove.com]
Technical Support Center: Interpreting IC50 Values for KAT8-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on interpreting the IC50 values of KAT8-IN-1 in various experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.
Understanding this compound IC50 Values: A Quick Guide
This compound is a selective inhibitor of Lysine Acetyltransferase 8 (KAT8), an enzyme crucial for the acetylation of histone H4 at lysine 16 (H4K16ac), a key epigenetic mark in gene regulation. The half-maximal inhibitory concentration (IC50) of this compound is a critical parameter for assessing its potency. However, this value can vary significantly depending on the assay format. This guide will help you understand and interpret these variations.
Data Summary: IC50 Values of this compound
The following table summarizes the reported IC50 values for this compound (also referred to as compound 19 in some literature) in various biochemical assays.
| Target | Assay Type | IC50 (μM) | Selectivity vs. KAT8 | Reference |
| KAT8 | Biochemical (Radiometric) | 12.1 | - | [1][2] |
| KAT2B | Biochemical (Radiometric) | 221 | ~18-fold | [3][4] |
| KAT3B | Biochemical (Radiometric) | 106 | ~8.8-fold | [3][4] |
| KAT2A | Biochemical (Radiometric) | >200 (No inhibition) | >16.5-fold | [5] |
| KAT6A | Biochemical (Radiometric) | >200 (No inhibition) | >16.5-fold | [5] |
| KAT7 | Biochemical (Radiometric) | >200 (No inhibition) | >16.5-fold | [5] |
Note: The IC50 values for KAT2B and KAT3B from commercial suppliers may differ slightly from primary literature, which is not uncommon. The data from Fiorentino et al., 2023 (compound 19) is considered a primary source.
Signaling Pathway of KAT8
KAT8 is a key component of two distinct protein complexes: the Male-Specific Lethal (MSL) complex and the Non-Specific Lethal (NSL) complex. The composition of these complexes dictates KAT8's substrate specificity and its downstream effects on gene transcription.
Experimental Protocols
Accurate determination of IC50 values requires robust and well-controlled experimental procedures. Below are detailed methodologies for biochemical and cellular assays to assess this compound activity.
Biochemical Assay: Radiometric Filter-Binding Assay
This protocol is based on the method often used for screening histone acetyltransferase inhibitors and is consistent with the likely assay type used for generating the primary literature data for this compound.[1][6][7]
Workflow Diagram:
Materials:
-
Recombinant human KAT8 enzyme
-
Histone H4 peptide (or full-length histone H4)
-
[³H]-Acetyl-Coenzyme A
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
P81 phosphocellulose filter paper
-
Wash Buffer (e.g., 50 mM sodium bicarbonate, pH 9.0)
-
Scintillation cocktail
-
Microplate, 96-well
-
Liquid scintillation counter
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution series of the inhibitor in assay buffer.
-
Dilute the KAT8 enzyme and histone substrate to their final working concentrations in assay buffer.
-
-
Enzyme Inhibition:
-
In a 96-well plate, add a small volume of each this compound dilution. Include a DMSO-only control.
-
Add the diluted KAT8 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation of Acetylation Reaction:
-
Start the reaction by adding a mixture of the histone substrate and [³H]-Acetyl-CoA to each well.
-
-
Reaction Incubation:
-
Incubate the plate at 30°C for a set period (e.g., 30-60 minutes). Ensure the reaction is within the linear range.
-
-
Stopping the Reaction and Sample Spotting:
-
Stop the reaction by spotting a portion of the reaction mixture from each well onto a sheet of P81 filter paper.
-
-
Washing:
-
Wash the filter paper multiple times with the wash buffer to remove unincorporated [³H]-Acetyl-CoA.
-
Perform a final wash with acetone to dry the filter paper.
-
-
Scintillation Counting:
-
Place the filter paper spots into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the measured radioactivity (counts per minute) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay: Western Blot for Histone Acetylation
This assay determines the ability of this compound to inhibit KAT8 activity within a cellular context by measuring the levels of H4K16 acetylation.
Workflow Diagram:
Materials:
-
Cell line of interest (e.g., a cancer cell line with known KAT8 expression)
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H4K16ac and anti-total Histone H4 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).
-
Treat the cells with a range of concentrations of this compound and a DMSO vehicle control for a predetermined time (e.g., 6-24 hours).
-
-
Cell Lysis and Protein Extraction:
-
Wash the cells with ice-cold PBS and then lyse them using an appropriate lysis buffer.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate them on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
-
Antibody Incubation:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against H4K16ac.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Loading Control and Data Analysis:
-
Strip the membrane and re-probe with an antibody against total Histone H4 as a loading control.
-
Quantify the band intensities for H4K16ac and normalize them to the total H4 levels.
-
Plot the normalized band intensities against the inhibitor concentration to determine the cellular effective concentration (EC50).
-
Troubleshooting and FAQs
This section addresses common issues and questions that may arise when working with this compound and interpreting its IC50 values.
Logical Flow for Troubleshooting:
Frequently Asked Questions (FAQs)
Q1: Why is the IC50 value for this compound different in a biochemical assay compared to a cellular assay?
A1: It is common to observe a discrepancy between biochemical IC50 and cellular EC50 values. Several factors contribute to this:
-
Cell Permeability: this compound must cross the cell membrane to reach its intracellular target. Poor permeability will result in a lower effective concentration inside the cell, leading to a higher apparent EC50.
-
Cellular Efflux: The inhibitor may be actively transported out of the cell by efflux pumps, reducing its intracellular concentration.
-
Metabolism: The inhibitor may be metabolized by the cells into less active or inactive forms.
-
Protein Binding: In cellular assays, the inhibitor can bind to proteins in the cell culture medium or intracellular proteins other than the target, reducing the free concentration available to inhibit KAT8.
-
Off-Target Effects: At higher concentrations, this compound might have off-target effects that can influence cell viability or the measured endpoint, complicating the interpretation of the dose-response curve.
Q2: My IC50 value for this compound in the biochemical assay is higher than the reported value. What could be the reason?
A2: A higher-than-expected IC50 value in a biochemical assay can be due to several factors:
-
Enzyme Activity: Ensure that the recombinant KAT8 enzyme is active. Improper storage or handling can lead to loss of activity.
-
Substrate Concentration: The IC50 value can be dependent on the concentration of the substrates (histone and Acetyl-CoA). High substrate concentrations can sometimes lead to an apparent increase in the IC50.
-
Inhibitor Integrity: Verify the concentration and purity of your this compound stock solution. The compound may have degraded if not stored properly. This compound should be stored at -80°C for long-term stability.[3][4]
-
Assay Conditions: Ensure that the assay buffer components, pH, and incubation times are optimal and consistent with established protocols.
Q3: I am observing significant cell death at concentrations where I expect to see specific inhibition of KAT8. Is this expected?
A3: While inhibition of KAT8 can lead to cell cycle arrest and reduced cell viability in some cancer cell lines, significant cytotoxicity at high concentrations might also indicate off-target effects.[2] this compound belongs to the pyrazolone class of compounds, which can sometimes interact with other cellular targets, especially at higher concentrations.[8] To investigate this:
-
Perform a dose-response curve over a wide range of concentrations to distinguish specific inhibition from non-specific toxicity.
-
Include appropriate controls, such as a less active analog of the inhibitor if available.
-
Assess markers of general toxicity in parallel with your specific endpoint.
-
Consider profiling the inhibitor against a panel of kinases or other enzymes to identify potential off-target interactions.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO.[5] For long-term storage, it is recommended to store the solid compound at -20°C and stock solutions in DMSO at -80°C.[3][4] Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
Q5: What are the key substrates of KAT8, and how does this impact my experiments?
A5: KAT8's primary substrate is Histone H4, where it acetylates lysine 16 (H4K16).[9] However, depending on the complex it is in, it can also acetylate H4K5 and H4K8.[10] It also has non-histone targets such as p53 and IRF3.[9][11] When designing your experiments, consider which substrate's acetylation is most relevant to the biological question you are asking. For example, if you are studying cell cycle, measuring the acetylation of p53 in addition to H4K16ac could provide more insight.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. KAT8 beyond Acetylation: A Survey of Its Epigenetic Regulation, Genetic Variability, and Implications for Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Complex-dependent histone acetyltransferase activity of KAT8 determines its role in transcriptional regulation and cellular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
addressing KAT8-IN-1 stability in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the histone acetyltransferase inhibitor, KAT8-IN-1. The information is designed to help address potential stability issues in long-term experiments.
Troubleshooting Guide
This guide addresses common issues that may be encountered when using this compound in experimental settings.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected activity of this compound in long-term experiments. | Degradation of the compound in aqueous solution or cell culture media over time. | - Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO.[1] - Aliquot stock solutions to minimize freeze-thaw cycles.[1] - For long-term experiments, consider replenishing the media with freshly diluted this compound at regular intervals (e.g., every 24-48 hours). - Perform a stability study of this compound in your specific cell culture medium to determine its half-life under your experimental conditions (see Experimental Protocols section). |
| Precipitation of this compound in stock solution or upon dilution in media. | - The compound's solubility limit has been exceeded. - The DMSO used for reconstitution was not anhydrous, as this compound is hygroscopic. | - Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, and perform a vehicle control. - Use freshly opened, high-purity anhydrous DMSO for preparing stock solutions. - Warm the stock solution to room temperature and vortex thoroughly before dilution. - When diluting into aqueous media, add the stock solution to the media while gently vortexing to ensure rapid and even dispersion. |
| Variability in experimental results between different batches of this compound. | Differences in compound purity or handling between batches. | - Purchase this compound from a reputable supplier that provides a certificate of analysis with purity data. - Upon receiving a new batch, perform a quality control check, such as measuring its IC50 in a standard enzymatic assay, to ensure consistency with previous batches. |
| Unexpected off-target effects observed in cells. | - The concentration of this compound being used is too high, leading to inhibition of other histone acetyltransferases (HATs) such as KAT2B and KAT3B.[1] - Degradation products of this compound may have their own biological activity. | - Titrate the concentration of this compound to determine the lowest effective concentration for your specific cell line and experimental endpoint. - Refer to the IC50 values for this compound against other HATs to guide your concentration selection.[1] - If instability is suspected, use freshly prepared solutions to minimize the presence of degradation products. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound powder should be stored at -20°C for long-term storage (up to 3 years). Stock solutions in anhydrous DMSO can be stored at -80°C for up to one year or at -20°C for up to one month. It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] As the compound is hygroscopic, it is recommended to store it under a dry, inert atmosphere (e.g., nitrogen).
Q2: How can I assess the stability of this compound in my specific cell culture medium?
A2: You can perform a time-course experiment to determine the stability of this compound. A detailed protocol is provided in the "Experimental Protocols" section below. This involves incubating the compound in your cell culture medium at 37°C and measuring its concentration at various time points using an analytical method like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Q3: What is the known selectivity profile of this compound?
A3: this compound is an inhibitor of KAT8 with a reported IC50 of 141 μM. It also inhibits KAT2B and KAT3B with IC50 values of 221 μM and 106 μM, respectively.[1] Researchers should consider these activities when designing experiments and interpreting results, especially at higher concentrations.
Q4: Can I use this compound in animal studies?
A4: While this guide focuses on in vitro experiments, if you are considering in vivo studies, it is essential to first determine the pharmacokinetic and pharmacodynamic properties of this compound, including its in vivo stability, solubility, and bioavailability. Specific formulations may be required for animal administration.
Data Presentation
The following table provides a template with hypothetical data to illustrate the stability of a small molecule inhibitor like this compound in different cell culture media over 48 hours. Note: This is example data and does not represent actual experimental results for this compound.
| Time (hours) | % Remaining in DMEM + 10% FBS (Mean ± SD) | % Remaining in RPMI-1640 + 10% FBS (Mean ± SD) |
| 0 | 100 ± 0 | 100 ± 0 |
| 2 | 95.2 ± 2.1 | 96.5 ± 1.8 |
| 8 | 80.7 ± 3.5 | 85.1 ± 2.9 |
| 24 | 55.4 ± 4.2 | 62.3 ± 3.7 |
| 48 | 25.1 ± 5.1 | 35.8 ± 4.5 |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile, low-protein binding microcentrifuge tubes or 96-well plates
-
Incubator at 37°C with 5% CO2
-
HPLC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the working solution by diluting the stock solution to a final concentration of 10 µM in the desired cell culture medium. Prepare enough volume for all time points.
-
Aliquot the working solution into sterile, low-protein binding tubes or wells for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
For the 0-hour time point, immediately process the sample as described from step 6.
-
Incubate the remaining samples at 37°C in a humidified incubator with 5% CO2.
-
At each designated time point, take an aliquot and quench the reaction to prevent further degradation. This can be done by adding 2-3 volumes of cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the samples by a validated HPLC-MS method to quantify the remaining concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: Simplified KAT8 signaling pathways in cancer.[1][2]
Caption: Role of KAT8 in the DNA Damage Response pathway.[3]
References
Technical Support Center: Addressing Poor Aqueous Solubility of KAT8 Inhibitors
Welcome to the technical support center for researchers working with K-acetyltransferase 8 (KAT8) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges associated with the poor aqueous solubility of these compounds in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why do my KAT8 inhibitors precipitate when I dilute them in aqueous solutions?
A1: Many small molecule inhibitors, including those targeting KAT8, are hydrophobic (lipophilic) in nature. This inherent property leads to low solubility in water-based solutions like buffers and cell culture media. When a concentrated stock solution of the inhibitor, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is introduced into an aqueous environment, the abrupt change in solvent polarity causes the compound to "crash out" or precipitate.
Q2: What is the recommended solvent for preparing stock solutions of KAT8 inhibitors?
A2: For many KAT8 inhibitors, particularly those with a N-phenyl-5-pyrazolone scaffold, 100% anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions. It is crucial to use a fresh, high-purity grade of DMSO to avoid introducing water, which can compromise the stability and solubility of the compound.
Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to minimize cytotoxicity. While tolerance varies between cell lines, a final DMSO concentration of 0.5% or less is generally considered safe for most cells.[1] It is always recommended to include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experiments to account for any solvent effects.
Q4: My KAT8 inhibitor precipitates even at low final DMSO concentrations. What can I do?
A4: If you are still observing precipitation, several strategies can be employed to improve solubility. These are detailed in the troubleshooting guides below and include optimizing the dilution method, using co-solvents, or incorporating solubilizing agents.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
You observe a precipitate immediately after adding your DMSO stock solution of the KAT8 inhibitor to your aqueous buffer or cell culture medium.
Troubleshooting Workflow
Caption: Troubleshooting workflow for immediate precipitation.
Detailed Steps:
-
Optimize Dilution Technique: Instead of adding the concentrated DMSO stock directly to the full volume of your aqueous solution, perform a serial dilution.
-
Protocol: First, create an intermediate dilution of your stock in pure DMSO. Then, add this less concentrated DMSO solution to your pre-warmed (37°C) aqueous buffer or media while vortexing to ensure rapid and even dispersion. This gradual change in solvent environment can help prevent the inhibitor from crashing out.
-
-
Reduce Final Inhibitor Concentration: Your target concentration may be above the inhibitor's solubility limit in the final aqueous solution.
-
Action: Perform a dose-response experiment to determine the maximum soluble concentration of your KAT8 inhibitor in your specific experimental conditions.
-
-
Incorporate a Non-ionic Surfactant: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.
-
Example: For biochemical assays, consider adding a low concentration (e.g., 0.005% - 0.01%) of a non-ionic surfactant like Tween-20 or Triton X-100 to your assay buffer.
-
-
Use a Co-solvent System: A mixture of solvents can sometimes provide better solubilizing properties than a single solvent.
-
Action: For in vitro assays, you can experiment with adding a small percentage of a water-miscible organic co-solvent, such as ethanol or polyethylene glycol (PEG), to your aqueous buffer. Ensure the final concentration of the co-solvent is compatible with your assay.
-
Issue 2: Delayed Precipitation in Cell Culture
The inhibitor solution is initially clear but a precipitate forms after several hours or days of incubation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for delayed precipitation.
Detailed Steps:
-
Assess Compound Stability: The inhibitor may be degrading over time in the aqueous environment, leading to the formation of insoluble byproducts.
-
Action: Review the manufacturer's data sheet for stability information. If unavailable, you may need to perform stability studies. Consider preparing fresh working solutions more frequently.
-
-
Evaluate Media Components: Components in your cell culture medium, such as salts or proteins in serum, can interact with the inhibitor and affect its solubility.
-
Action: The presence of serum can sometimes help to solubilize hydrophobic compounds through protein binding.[2] Compare the solubility of your inhibitor in serum-free versus serum-containing media.
-
-
Consider Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3][4]
-
Protocol: Prepare a stock solution of the KAT8 inhibitor complexed with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), before diluting it into your cell culture medium. The optimal ratio of inhibitor to cyclodextrin will need to be determined empirically.
-
Quantitative Data Summary
| Cell Type | Maximum Tolerated DMSO Concentration (%) | Notes |
| Most Cancer Cell Lines | 0.5% - 1% | Sensitivity can vary. Always perform a toxicity test. |
| Primary Cells | ≤ 0.1% | Generally more sensitive to DMSO toxicity. |
| Stem Cells | ≤ 0.1% | High sensitivity to solvent-induced differentiation or toxicity. |
Experimental Protocols
Protocol 1: Preparation of a KAT8 Inhibitor Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of a KAT8 inhibitor for long-term storage.
Materials:
-
KAT8 inhibitor powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the vial of the KAT8 inhibitor powder to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the inhibitor powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied if necessary, but be cautious of potential compound degradation.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium
Objective: To empirically determine the highest concentration of a KAT8 inhibitor that remains soluble in your specific cell culture medium.
Materials:
-
KAT8 inhibitor DMSO stock solution
-
Your complete cell culture medium (with or without serum)
-
Sterile 96-well plate
-
Microplate reader (optional, for quantitative assessment)
-
Microscope
Procedure:
-
Prepare a serial dilution of your KAT8 inhibitor stock solution in your complete cell culture medium in a 96-well plate. Start from a concentration higher than your intended highest experimental concentration. Keep the final DMSO concentration constant across all dilutions.
-
Include a vehicle control well containing only the medium and the same final concentration of DMSO.
-
Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at various time points (e.g., 0, 2, 6, and 24 hours).
-
For a more sensitive assessment, examine a small aliquot from each well under a microscope.
-
(Optional) To quantify precipitation, you can measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance indicates the formation of a precipitate.
-
The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your experimental conditions.
Signaling Pathway and Experimental Workflow Visualization
Caption: Overview of KAT8 signaling and a typical experimental workflow highlighting the potential for precipitation.
References
Validation & Comparative
Validating KAT8-IN-1 On-Target Effects in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of KAT8-IN-1 with other commercially available lysine acetyltransferase 8 (KAT8) inhibitors. The on-target effects of these inhibitors are evaluated through various cellular assays, with detailed protocols and supporting data presented to aid in the selection of the most suitable tool compound for your research needs.
Introduction to KAT8 and its Inhibition
Lysine acetyltransferase 8 (KAT8), also known as MOF (males absent on the first), is a key enzyme that catalyzes the acetylation of histone H4 at lysine 16 (H4K16ac), a critical epigenetic modification associated with transcriptional activation and DNA repair.[1] KAT8 is the catalytic subunit of two distinct complexes: the male-specific lethal (MSL) complex and the non-specific lethal (NSL) complex.[1] Dysregulation of KAT8 activity has been implicated in the development and progression of various cancers, making it an attractive therapeutic target.[1][2]
This compound is a small molecule inhibitor of KAT8. However, its utility as a specific probe for KAT8 function is limited by its off-target effects on other lysine acetyltransferases (KATs), such as KAT2B and KAT3B.[3] This guide compares this compound with other reported KAT8 inhibitors, providing a clearer picture of their relative potencies and selectivities.
Comparative Analysis of KAT8 Inhibitors
The following table summarizes the in vitro potencies of this compound and other selected KAT8 inhibitors. The data highlights the superior potency and selectivity of newer compounds compared to this compound.
| Compound | Target | IC50 (µM) | Other KATs Inhibited (IC50 in µM) | Reference |
| This compound | KAT8 | 141 | KAT2B (221), KAT3B (106) | [3] |
| MG-149 | KAT8 (MOF) | 47 | KAT5 (Tip60) (74) | [4][5] |
| Compound 19 | KAT8 | 12.1 | Not active against KAT2A, KAT2B, KAT3B, KAT5, KAT6A, KAT7 up to 200 µM | [1][6] |
| Compound 34 | KAT8 | 8.2 | Not active against KAT2A, KAT2B, KAT3B, KAT5, KAT6A, KAT7 up to 200 µM | [1][6] |
| WM-8014 | KAT6A/B | >10-fold selectivity over KAT7 and KAT5 | No significant activity against KAT8 | [7][8] |
Experimental Validation of On-Target Effects
To validate the on-target effects of KAT8 inhibitors in a cellular context, several key experiments can be performed. Below are detailed protocols for these assays.
H4K16ac Western Blot
This assay directly measures the downstream effect of KAT8 inhibition on its primary substrate, histone H4. A reduction in H4K16ac levels upon inhibitor treatment indicates on-target activity.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with varying concentrations of the KAT8 inhibitor or vehicle control for a desired duration (e.g., 24 hours).
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS with 0.5% Triton X-100, protease inhibitors).
-
Incubate on ice for 10 minutes to lyse the cells and pellet the nuclei by centrifugation.
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to extract histones.
-
Centrifuge to pellet debris and collect the supernatant containing histones.[9]
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with a primary antibody against H4K16ac overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.[9][10][11][12][13]
-
-
Data Analysis: Quantify band intensities and normalize to a loading control such as total Histone H3 or H4.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement of an inhibitor with its protein target in intact cells. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment: Treat intact cells with the KAT8 inhibitor or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated proteins.
-
Western Blot Analysis: Analyze the amount of soluble KAT8 protein remaining in the supernatant by Western blotting.[14][15][16]
-
Data Analysis: Plot the amount of soluble KAT8 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
qRT-PCR for Downstream Target Gene Expression
Inhibition of KAT8 can lead to changes in the expression of its target genes. For example, c-Myc is a known downstream target of the KAT8/MSL complex. Measuring the mRNA levels of such genes can serve as a functional readout of KAT8 inhibition.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with the KAT8 inhibitor and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers specific for the target gene (e.g., c-Myc) and a housekeeping gene (e.g., GAPDH or ABL1) for normalization.[17][18][19][20][21]
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of KAT8 inhibition on cell proliferation and viability. A reduction in cell viability can indicate a functional consequence of on-target KAT8 inhibition, particularly in cancer cell lines where KAT8 may be essential for survival.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a dose range of the KAT8 inhibitor.
-
MTT Addition: After the desired incubation period (e.g., 72 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours.[22][23][24][25]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Visualizing the Workflow and Signaling
To better understand the experimental process and the underlying biological pathways, the following diagrams have been generated using Graphviz.
Figure 1: Simplified signaling pathway of KAT8 and the action of this compound.
Figure 2: Experimental workflow for validating on-target effects of KAT8 inhibitors.
Figure 3: Comparison of potency and selectivity of KAT8 inhibitors.
Conclusion
While this compound can be used as a starting point for investigating KAT8 biology, its modest potency and off-target activities necessitate careful interpretation of experimental results. For more definitive studies on the cellular functions of KAT8, more potent and selective inhibitors such as Compound 19 and Compound 34 are recommended. The experimental protocols provided in this guide offer a robust framework for validating the on-target effects of any KAT8 inhibitor, enabling researchers to confidently assess their mechanism of action and cellular consequences.
References
- 1. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KAT8 compound inhibition inhibits the initial steps of PINK1-dependant mitophagy [protocols.io]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rndsystems.com [rndsystems.com]
- 8. WM-8014 | KAT6A inhibitor | Probechem Biochemicals [probechem.com]
- 9. benchchem.com [benchchem.com]
- 10. H4K16 acetylation marks active genes and enhancers of embryonic stem cells, but does not alter chromatin compaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Histone H4K16ac antibody (mAb) (Clone MABI 0416) | Proteintech [ptglab.com]
- 13. Modulation of H4K16Ac levels reduces pro-fibrotic gene expression and mitigates lung fibrosis in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. neoplasiaresearch.com [neoplasiaresearch.com]
- 18. Diagnostic and prognostic value of c-MYC gene expression in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. origene.com [origene.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. merckmillipore.com [merckmillipore.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 25. MTT (Assay protocol [protocols.io]
A Head-to-Head Comparison: KAT8-IN-1 Versus siRNA-Mediated Knockdown for Targeting KAT8
For researchers, scientists, and drug development professionals, the choice between a small molecule inhibitor and a genetic knockdown approach to study protein function is a critical decision. This guide provides an objective comparison of two methods for targeting the lysine acetyltransferase KAT8: the chemical inhibitor KAT8-IN-1 and siRNA-mediated knockdown.
This comparison guide synthesizes experimental data to evaluate the performance, specificity, and potential off-target effects of each method. Detailed experimental protocols and visual diagrams of relevant signaling pathways and workflows are provided to aid in experimental design and data interpretation.
At a Glance: Key Performance Metrics
Table 1: Performance of this compound and More Selective Analogs
| Compound | Target | IC50 (μM) | Kd (μM) | Cellular Activity | Known Off-Targets |
| This compound | KAT8 | 141[1] | Not Available | Inhibits histone acetyltransferase activity[1] | KAT2B (IC50: 221 μM), KAT3B (IC50: 106 μM)[1] |
| Compound 19 | KAT8 | 12.1[2][3] | 4.94[2] | Reduces H4K16 acetylation in cells[2] | No significant inhibition of KAT2B and KAT3B at 200 μM[2][3] |
| Compound 34 | KAT8 | Low-micromolar[2] | 2.04[2] | Reduces H4K16 acetylation in cells[2] | Selective over a panel of KATs and KDACs[2] |
Table 2: Performance of siRNA-Mediated Knockdown of KAT8
| Method | Typical Knockdown Efficiency | Potential Off-Target Effects | Phenotypic Outcomes |
| siRNA | >90% reduction in mRNA levels has been reported[4] | Can induce off-target gene modulation through miRNA-like effects.[5][6] Can be minimized by using low concentrations and pools of multiple siRNAs. | Cell cycle arrest at G2/M phase, reduced cell proliferation and viability, inhibition of cell migration and adhesion.[2][7] |
Delving Deeper: Mechanism of Action
To understand the nuances of each technique, it's essential to grasp their distinct mechanisms of action.
Caption: Mechanisms of KAT8 inhibition.
Signaling Pathways Involving KAT8
KAT8 is a crucial enzyme involved in multiple cellular processes. Understanding its signaling context is vital for interpreting experimental results.
Caption: Key signaling pathways involving KAT8.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for using this compound and siRNA for KAT8 knockdown.
Protocol 1: Inhibition of KAT8 using a Small Molecule Inhibitor (e.g., this compound or analogs)
This protocol is a general guideline for treating cultured cells with a KAT8 inhibitor.
Caption: Workflow for KAT8 inhibitor treatment.
Materials:
-
KAT8 inhibitor (e.g., this compound, Compound 19, or Compound 34)
-
Appropriate cell line and complete culture medium
-
DMSO (or other suitable solvent)
-
Multi-well plates or culture dishes
-
Standard cell culture equipment
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates or culture dishes to ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a concentrated stock solution of the KAT8 inhibitor in a suitable solvent, such as DMSO.
-
Treatment Preparation: On the day of the experiment, dilute the inhibitor stock solution to the desired final concentrations in fresh, pre-warmed cell culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration used.
-
Cell Treatment: Carefully remove the old culture medium from the cells and replace it with the medium containing the different concentrations of the KAT8 inhibitor or vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Downstream Analysis: Following incubation, harvest the cells for analysis. This may include:
-
Western Blotting: To assess the levels of H4K16 acetylation and total KAT8 protein.
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): To determine the effect of the inhibitor on cell proliferation.
-
Flow Cytometry: To analyze cell cycle progression.
-
qRT-PCR: To examine the expression of KAT8 target genes.
-
Protocol 2: siRNA-Mediated Knockdown of KAT8
This protocol provides a general procedure for transiently knocking down KAT8 expression using siRNA.
Caption: Workflow for siRNA-mediated KAT8 knockdown.
Materials:
-
KAT8-specific siRNA duplexes (a pool of 2-4 siRNAs is recommended to reduce off-target effects)
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent suitable for siRNA (e.g., Lipofectamine RNAiMAX)
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Appropriate cell line and complete culture medium
-
Multi-well plates or culture dishes
-
Standard cell culture equipment
Procedure:
-
Cell Seeding: Twenty-four hours before transfection, seed cells in multi-well plates or dishes so that they reach 50-70% confluency at the time of transfection.
-
siRNA-Transfection Reagent Complex Formation:
-
In one tube, dilute the KAT8 siRNA (or non-targeting control siRNA) in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-transfection reagent complexes to the cells in fresh culture medium (with or without serum, depending on the transfection reagent's protocol).
-
Incubation: Incubate the cells for 24-72 hours to allow for knockdown of KAT8 expression. The optimal incubation time should be determined empirically.
-
Downstream Analysis: After incubation, harvest the cells to assess knockdown efficiency and the resulting phenotype.
-
qRT-PCR: To quantify the reduction in KAT8 mRNA levels.
-
Western Blotting: To confirm the reduction in KAT8 protein levels and assess downstream effects on protein acetylation.
-
Phenotypic Assays: As described in the inhibitor protocol (e.g., viability, cell cycle analysis).
-
Concluding Remarks
References
- 1. researchgate.net [researchgate.net]
- 2. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative assessment of siRNA and shRNA off target effects: what is slowing clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RNAi screening identifies KAT8 as a key molecule important for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
Gauging Target Engagement: A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for KAT8-IN-1
For researchers, scientists, and drug development professionals, confirming that a molecule engages its intended protein target within a cellular environment is a critical step in the development of novel therapeutics. This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) for assessing the target engagement of KAT8-IN-1, a known inhibitor of the lysine acetyltransferase KAT8, with other established methodologies.
KAT8, a key epigenetic modifier, plays a crucial role in chromatin remodeling and gene transcription through the acetylation of histone H4 at lysine 16 (H4K16ac).[1] Its dysregulation has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[1][2] this compound has been identified as an inhibitor of KAT8, and demonstrating its direct interaction with KAT8 in a cellular context is paramount for its validation and further development.[3]
Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
CETSA is a powerful biophysical method that allows for the direct measurement of a compound's binding to its target protein in intact cells or cell lysates.[4] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[4] When a compound like this compound binds to KAT8, it can increase the protein's resistance to heat-induced denaturation.
Experimental Workflow
The general workflow for a CETSA experiment to determine this compound target engagement involves treating cells with the compound, subjecting the cells to a temperature gradient, and then quantifying the amount of soluble KAT8 protein remaining at each temperature. A shift in the melting curve of KAT8 in the presence of this compound indicates target engagement.
Quantitative Data Summary
While specific CETSA data for this compound is not publicly available, we can extrapolate expected outcomes based on its reported biochemical potency and data from similar KAT8 inhibitors.[3][5] A successful CETSA experiment would demonstrate a dose-dependent thermal stabilization of KAT8 by this compound.
| Assay Type | Compound | Target | Cell Line | Key Parameter | Value | Reference |
| Biochemical Assay | This compound | KAT8 | - | IC50 | 141 µM | [3] |
| Biochemical Assay | This compound | KAT2B | - | IC50 | 221 µM | [3] |
| Biochemical Assay | This compound | KAT3B | - | IC50 | 106 µM | [3] |
| CETSA (Projected) | This compound | KAT8 | HT29 | ΔTm | Concentration-dependent increase | N/A |
| CETSA (ITDR) (Projected) | This compound | KAT8 | HT29 | EC50 | Expected in the µM range | N/A |
| CETSA | Compound 19 | KAT8 | HT29 | Stabilization | Observed at 100 µM | [5] |
| CETSA | Compound 34 | KAT8 | HT29 | Stabilization | Observed at 100 µM | [5] |
Note: Projected CETSA values are based on the biochemical potency of this compound and are for illustrative purposes. Experimental validation is required.
Comparison with Alternative Target Engagement Methods
While CETSA provides direct evidence of target binding in a cellular context, other methods can also be employed to assess KAT8 target engagement and enzymatic activity.
| Method | Principle | Advantages | Disadvantages | Throughput |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization of the target protein in cells. | In-cell, label-free, direct measure of target engagement. | Can be low-throughput, requires specific antibodies. | Low to High |
| Radiometric Assay | Measures the transfer of a radiolabeled acetyl group from [3H]-Acetyl-CoA to a histone substrate. | High sensitivity, well-established. | Requires handling of radioactive materials, endpoint assay. | Medium |
| Fluorescence-Based Assay | Detects the production of Coenzyme A (CoA) using a thiol-sensitive fluorescent dye. | Non-radioactive, real-time monitoring possible. | Potential for compound interference with fluorescence. | High |
| Chemiluminescent ELISA | Measures the acetylation of a histone substrate using an anti-acetyl-lysine antibody and a secondary HRP-labeled antibody. | High sensitivity, commercially available kits. | Indirect measure of enzyme activity, potential for false positives. | High |
| Surface Plasmon Resonance (SPR) | Measures the direct binding of a compound to purified KAT8 protein immobilized on a sensor chip. | Real-time kinetics, label-free, provides binding affinity (KD). | In vitro (not in-cell), requires purified protein. | Low to Medium |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for this compound
This protocol is adapted from a published study on novel KAT8 inhibitors and can be optimized for this compound.[5]
-
Cell Culture and Treatment:
-
Culture human colorectal carcinoma cells (HT29) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Cell Harvesting and Lysis:
-
Harvest cells by scraping and wash with PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
-
Heat Treatment:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Quantification of Soluble KAT8:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction.
-
Analyze the levels of soluble KAT8 by Western blotting using a specific anti-KAT8 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble KAT8 relative to the non-heated control against the temperature to generate melting curves.
-
For isothermal dose-response (ITDR) experiments, heat all samples at a single, optimized temperature (e.g., the temperature at which a significant difference in KAT8 stability is observed) and plot the soluble KAT8 levels against the log of the this compound concentration to determine the EC50 value.
-
Alternative Method: Radiometric Histone Acetyltransferase (HAT) Assay
-
Reaction Setup:
-
Prepare a reaction mixture containing purified recombinant KAT8 enzyme, a histone H4 peptide substrate, and the test compound (this compound) in assay buffer.
-
-
Initiation of Reaction:
-
Start the reaction by adding [3H]-Acetyl-CoA.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Stopping the Reaction:
-
Stop the reaction by adding an acid (e.g., acetic acid).
-
-
Detection:
-
Spot the reaction mixture onto a filter paper, wash to remove unincorporated [3H]-Acetyl-CoA, and measure the incorporated radioactivity using a scintillation counter.
-
Signaling Pathway Context
KAT8 is a crucial enzyme in the regulation of gene expression. Its primary known function is the acetylation of H4K16, which is generally associated with a more open chromatin structure, facilitating transcription.[6] KAT8 is also involved in other cellular processes, including DNA damage response and cell cycle progression.[7] Understanding the broader signaling context is essential for interpreting the downstream consequences of KAT8 inhibition by compounds like this compound.
Conclusion
The Cellular Thermal Shift Assay provides a robust and physiologically relevant method for confirming the target engagement of this compound in a cellular setting. While alternative biochemical assays are valuable for determining enzymatic inhibition, CETSA offers the unique advantage of directly measuring the physical interaction between the compound and its target within the complex milieu of the cell. For a comprehensive understanding of this compound's mechanism of action, a combination of CETSA for target engagement and biochemical assays for enzymatic activity is recommended. This integrated approach will provide the necessary evidence to confidently advance promising KAT8 inhibitors through the drug discovery pipeline.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. RNAi screening identifies KAT8 as a key molecule important for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
Confirming KAT8-IN-1 Specificity: A Comparative Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing and executing rescue experiments to validate the specificity of KAT8-IN-1, a known inhibitor of lysine acetyltransferase 8 (KAT8). We offer a comparative analysis of experimental approaches, detailed protocols for key experiments, and a clear presentation of expected quantitative data. This document is intended to equip researchers with the necessary tools to rigorously assess the on-target activity of this compound and differentiate it from potential off-target effects.
Introduction to Rescue Experiments for Inhibitor Specificity
A fundamental challenge in drug discovery is ensuring that a small molecule inhibitor selectively targets its intended protein. Rescue experiments are a powerful method to confirm on-target activity. The principle is to first observe a cellular phenotype upon treatment with the inhibitor and then demonstrate that this phenotype can be reversed (or "rescued") by introducing a version of the target protein that is resistant to the inhibitor. This approach provides strong evidence that the inhibitor's effects are mediated through the intended target.
Comparative Analysis of KAT8 Inhibitors
While this compound is a valuable tool for studying KAT8 function, it's important to consider its selectivity profile in the context of other available modulators. The following table summarizes the inhibitory activity of this compound and other commonly referenced, albeit less selective, KAT8 inhibitors.
| Compound | Target | IC50 (µM) | Off-Targets | Reference |
| This compound | KAT8 | 141 | KAT2B (221 µM), KAT3B (106 µM) | [1] |
| MG149 | KAT8 (MOF) | 47 | Tip60 (74 µM), PINK1 kinase | [1] |
| Anacardic Acid | KAT8 | 43 | KAT3B (p300), KAT2B, KAT5 (Tip60) | [2] |
Designing a Rescue Experiment for this compound
To confirm that the cellular effects of this compound are specifically due to the inhibition of KAT8, a rescue experiment can be designed by introducing an inhibitor-resistant mutant of KAT8.
Generating an Inhibitor-Resistant KAT8 Mutant
Based on the known catalytic mechanism of KAT8, which involves a ping-pong mechanism with a key cysteine residue in the acetyl-CoA binding site, we propose mutating this residue to prevent inhibitor binding while aiming to retain catalytic activity.[1] Structural data of KAT8 (PDB: 2GIV, 3TOA) indicates that Cysteine 143 (C143) is located near the acetyl-CoA binding site and is crucial for the acetyl group transfer.[1] A C143A (cysteine to alanine) mutation would likely disrupt the binding of a competitive inhibitor like this compound without completely abolishing the enzyme's catalytic function.
Experimental Workflow
The following diagram outlines the workflow for the proposed rescue experiment.
Caption: Workflow for the this compound rescue experiment.
Expected Outcomes
The expected results of the rescue experiment are summarized in the table below. In cells expressing the wild-type (WT) KAT8, this compound treatment should lead to a decrease in cell viability and a reduction in the levels of H4K16 acetylation. In contrast, cells expressing the inhibitor-resistant KAT8 C143A mutant should be largely unaffected by this compound treatment, thus "rescuing" the phenotype.
| Cell Line | Treatment | Relative Cell Viability (%) | Relative H4K16 Acetylation (%) |
| Parental | DMSO | 100 | 100 |
| Parental | This compound (150 µM) | 45 | 30 |
| Empty Vector | DMSO | 100 | 100 |
| Empty Vector | This compound (150 µM) | 48 | 32 |
| KAT8 WT OE | DMSO | 100 | 150 |
| KAT8 WT OE | This compound (150 µM) | 55 | 40 |
| KAT8 C143A OE | DMSO | 100 | 130 |
| KAT8 C143A OE | This compound (150 µM) | 95 | 120 |
OE: Overexpression
Experimental Protocols
Protocol 1: Generation of Inhibitor-Resistant KAT8 (C143A) Expression Construct
-
Site-Directed Mutagenesis:
-
Obtain a mammalian expression vector containing the full-length human KAT8 cDNA.
-
Use a site-directed mutagenesis kit to introduce a point mutation at codon 143, changing the cysteine (TGC or TGT) to an alanine (GCN).
-
Design primers containing the desired mutation and flanking sequences.
-
Perform PCR using a high-fidelity DNA polymerase.
-
Digest the parental, non-mutated DNA template with DpnI.
-
Transform the mutated plasmid into competent E. coli and select for colonies.
-
Verify the mutation by Sanger sequencing.
-
-
Lentiviral Vector Production:
-
Subclone the wild-type KAT8 and the C143A mutant KAT8 coding sequences into a third-generation lentiviral expression vector (e.g., pLKO.1).
-
Co-transfect HEK293T cells with the lentiviral expression vector and the packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Concentrate the lentiviral particles by ultracentrifugation or a commercially available concentration reagent.
-
Titer the virus to determine the multiplicity of infection (MOI).
-
Protocol 2: Generation of Stable Cell Lines and Rescue Experiment
-
Lentiviral Transduction:
-
Plate the target cells (e.g., a cell line sensitive to KAT8 inhibition) at a density that will result in 50-70% confluency on the day of transduction.
-
On the day of transduction, replace the medium with fresh medium containing polybrene (final concentration 4-8 µg/mL).
-
Add the lentiviral particles (for empty vector, KAT8 WT, or KAT8 C143A) at the desired MOI.
-
Incubate for 24 hours.
-
-
Selection of Stable Cell Lines:
-
Replace the virus-containing medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin).
-
Continue to culture the cells in the selection medium, replacing it every 2-3 days, until non-transduced cells are eliminated.
-
Expand the stable cell lines.
-
-
Inhibitor Treatment and Phenotypic Analysis:
-
Plate the parental and stable cell lines in 96-well plates.
-
Treat the cells with a dose-response of this compound or vehicle (DMSO).
-
After 72 hours, assess cell viability using a standard assay (e.g., CellTiter-Glo).
-
Calculate the relative cell viability compared to the DMSO-treated control.
-
Protocol 3: Biochemical Analysis of KAT8 Activity
-
Cell Lysis and Protein Quantification:
-
Plate the stable cell lines and treat with this compound or DMSO for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Quantitative Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against H4K16ac and a loading control (e.g., total Histone H4 or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using image analysis software. Normalize the H4K16ac signal to the loading control.
-
KAT8 Signaling Pathway
The following diagram illustrates the central role of KAT8 in histone acetylation and its impact on downstream cellular processes.
Caption: Simplified KAT8 signaling pathway.
Logical Framework of the Rescue Experiment
The logic behind the rescue experiment is to demonstrate a causal link between KAT8 inhibition by this compound and the observed cellular phenotype.
Caption: Logical framework of the rescue experiment.
References
Assessing the Impact of KAT8 Inhibitors on Global Histone Acetylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of KAT8-IN-1 and other lysine acetyltransferase 8 (KAT8) inhibitors, focusing on their effects on global histone acetylation. While direct cellular data on the impact of this compound on global histone acetylation is not extensively available in the public domain, this guide leverages available information on other well-characterized KAT8 inhibitors to provide a comparative framework. This guide aims to be an objective resource, presenting available experimental data to aid in the selection and application of these chemical probes.
Introduction to KAT8 and Histone Acetylation
Lysine acetyltransferase 8 (KAT8), also known as MOF or MYST1, is a key enzyme belonging to the MYST family of histone acetyltransferases (HATs).[1] It plays a crucial role in chromatin remodeling and gene regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails.[1] The primary and most well-studied target of KAT8 is the acetylation of histone H4 at lysine 16 (H4K16ac), a modification associated with a more open chromatin structure and transcriptional activation.[1][2] Dysregulation of KAT8 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[2]
Comparison of KAT8 Inhibitors
Several small molecule inhibitors targeting KAT8 have been developed. This section compares this compound with other notable inhibitors based on their enzymatic activity and reported effects on histone acetylation.
| Inhibitor | Target(s) | IC50 (KAT8) | Effect on Global Histone Acetylation | Reference(s) |
| This compound | KAT8, KAT2B, KAT3B | 141 µM | Data on global histone acetylation in cells is not readily available in published literature. | [3] |
| Anacardic Acid | KAT8, p300/CBP, PCAF | ~45 µM | Induces hypoacetylation of H3K9 and H3K14 in P. falciparum (20 µM, 12h). No significant change in global H4 acetylation was observed under these conditions. In other systems, it has been shown to reduce H4 acetylation. | [4] |
| MG149 | KAT5, KAT8 | 15-47 µM | Reduces H4K16ac and H4K8ac levels in thyroid cancer cell lines (33 µM). Causes a modest but significant decrease in global H4 acetylation in murine lung slices (10 µM). | [5][6] |
| WM-8014 | KAT6A/B | >10,000 nM (for KAT8) | Primarily targets KAT6A/B and is not a potent KAT8 inhibitor. | [7] |
| Compound 19 | KAT8 | 12.1 µM | Selective for KAT8 over other KATs. Decreases H4K16 acetylation in HCT116 colon cancer cells. | [2] |
| Compound 34 | KAT8 | Low µM | Selective for KAT8 over other KATs. Decreases H4K16 acetylation in HCT116 colon cancer cells. | [2] |
Note: The effect of inhibitors on global histone acetylation can be cell-type and context-dependent. The concentrations and treatment times listed are from specific studies and may require optimization for other experimental systems.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to assess KAT8 inhibition, the following diagrams are provided.
Caption: Mechanism of KAT8-mediated histone acetylation and its inhibition.
Caption: Experimental workflow for assessing global histone acetylation.
Experimental Protocols
The following are generalized protocols for assessing global histone acetylation by Western blot. Specific details should be optimized for the cell line and antibodies used.
Cell Culture and Treatment
-
Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of KAT8 inhibitor (e.g., this compound, Anacardic Acid, MG149) or vehicle control (e.g., DMSO) for the specified duration (e.g., 12-24 hours).
Histone Extraction (Acid Extraction Method)
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and pellet by centrifugation at 1,500 rpm for 5 minutes at 4°C.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate with rotation for at least 1 hour at 4°C to extract histones.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing histones to a new tube and precipitate the histones by adding trichloroacetic acid (TCA) or acetone.
-
Wash the histone pellet with acetone and air-dry.
-
Resuspend the histone pellet in sterile water.
Western Blot Analysis
-
Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay.
-
Prepare protein samples by mixing 15-20 µg of histone extract with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto a 15% SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-acetyl-H4K16) and a primary antibody for a loading control (e.g., anti-total Histone H4) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the acetylated histone band to the corresponding total histone band.
Conclusion
This compound is a valuable tool for studying the enzymatic function of KAT8 and related HATs. However, there is a clear need for further research to characterize its effects on global histone acetylation within a cellular context. The comparative data and protocols provided in this guide offer a starting point for researchers to design and interpret experiments aimed at understanding the cellular consequences of KAT8 inhibition. The more selective inhibitors, such as compounds 19 and 34, represent promising alternatives for specifically probing the functions of KAT8 in cellular processes. As with any chemical probe, it is crucial to validate its effects in the specific biological system under investigation.
References
- 1. KAT8 beyond Acetylation: A Survey of Its Epigenetic Regulation, Genetic Variability, and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. Complex-dependent histone acetyltransferase activity of KAT8 determines its role in transcriptional regulation and cellular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Extraction Protocol | EpigenTek [epigentek.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Functional Consequences of KAT8 Inhibition: A Comparative Analysis of a Small Molecule Inhibitor and Genetic Models
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of the lysine acetyltransferase 8 (KAT8) inhibitor, KAT8-IN-1, with genetic knockdown and knockout models. This report details the comparative effects on cellular phenotypes, provides experimental methodologies, and illustrates the underlying signaling pathways.
This guide provides an objective comparison of the phenotypic effects observed upon inhibition of KAT8 through a small molecule inhibitor, this compound, versus genetic perturbation via siRNA-mediated knockdown or CRISPR-Cas9-mediated knockout. The data presented is synthesized from multiple studies to offer a comprehensive overview for researchers investigating KAT8 as a therapeutic target.
Comparative Analysis of Phenotypic Effects
The inhibition of KAT8, either chemically or genetically, consistently leads to a set of distinct cellular consequences. The primary molecular effect is the reduction of histone H4 lysine 16 acetylation (H4K16ac), a key epigenetic mark regulated by KAT8.[1][2] This alteration in the epigenetic landscape manifests in several key anti-proliferative phenotypes, including a decrease in cell viability and an arrest of the cell cycle.
While direct comparative studies using this compound alongside genetic models in the same experimental setup are limited, the available data on various KAT8 inhibitors and genetic knockdowns point towards a significant overlap in their functional outcomes. The following tables summarize the expected quantitative effects based on published findings for potent KAT8 inhibitors and siRNA/shRNA-mediated knockdown of KAT8 in cancer cell lines.
Table 1: Comparison of Inhibitory Potency
| Parameter | This compound | Genetic Models (siRNA/shRNA) |
| Target | KAT8 catalytic activity | KAT8 mRNA and protein expression |
| IC50 / Efficacy | ~141 µM (in vitro) | >90% knockdown of mRNA levels |
| Selectivity | Also inhibits KAT2B and KAT3B at similar concentrations | Highly specific to KAT8 |
Table 2: Comparative Effects on Cellular Phenotypes
| Phenotypic Outcome | KAT8 Inhibition (with a potent inhibitor) | KAT8 Knockdown (siRNA/shRNA) |
| H4K16 Acetylation | Significant reduction | Significant reduction |
| Cell Viability | Dose-dependent decrease | Significant decrease |
| Cell Cycle Progression | Arrest at G2/M phase | Arrest at G2/M phase, with an increase from ~15% to ~28% in the G2/M population[3][4] |
| Apoptosis | Induction of apoptosis | Can induce apoptosis |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies assessing the anti-proliferative effects of KAT8 inhibitors.[2]
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 10, 25, 50, 100 µM) or a vehicle control (DMSO) for 72 hours. For genetic models, perform the assay after a predetermined period post-transfection with siRNA or transduction with shRNA.
-
MTT Incubation: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is based on methodologies used to study the effects of KAT8 knockdown on cell cycle progression.[3][4]
-
Cell Treatment: Treat cells with this compound or transfect with KAT8 siRNA as described for the cell viability assay.
-
Cell Harvesting: After the treatment period, harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Flow Cytometry: Incubate for 30 minutes at room temperature in the dark and analyze the DNA content by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot for H4K16 Acetylation
This protocol provides a general framework for detecting changes in H4K16ac levels following KAT8 inhibition.[5]
-
Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and histone deacetylase (HDAC) inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 15% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for H4K16ac. A primary antibody against total Histone H4 or GAPDH should be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the H4K16ac signal to the loading control.
Signaling Pathways and Experimental Workflows
The cellular effects of KAT8 inhibition are mediated through its role in transcriptional regulation. KAT8 is a crucial component of the male-specific lethal (MSL) and non-specific lethal (NSL) complexes, which regulate gene expression through histone acetylation.[6][7] Depletion of KAT8 has been shown to impact key signaling pathways involved in cell cycle control and apoptosis, such as the AKT/ERK and p53 pathways.[3][4]
The diagram above illustrates how both small molecule inhibitors and genetic tools converge on KAT8 to reduce H4K16 acetylation, leading to altered gene expression. This, in turn, affects critical signaling pathways like AKT/ERK and p53, culminating in G2/M cell cycle arrest, apoptosis, and reduced cell proliferation.
This workflow outlines the parallel experimental approach for cross-validating the effects of a chemical inhibitor like this compound with genetic knockdown of KAT8. By subjecting both perturbed cell populations to the same set of phenotypic assays, a direct and robust comparison of their effects can be achieved.
Conclusion
The cross-validation of pharmacological data with genetic models is a cornerstone of modern drug discovery. The evidence, synthesized from multiple studies, strongly suggests that the phenotypic consequences of inhibiting KAT8 with a specific small molecule inhibitor, such as this compound, will largely mirror those of genetically depleting KAT8. Both approaches converge on the reduction of H4K16 acetylation, leading to anti-proliferative effects through the modulation of key cell cycle and apoptotic pathways. This guide provides the necessary framework, including experimental protocols and pathway diagrams, to aid researchers in the further investigation and validation of KAT8 as a promising therapeutic target.
References
- 1. KAT8 Regulates Androgen Signaling in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNAi screening identifies KAT8 as a key molecule important for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. benchchem.com [benchchem.com]
- 6. KAT8 beyond Acetylation: A Survey of Its Epigenetic Regulation, Genetic Variability, and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bsu.bio [bsu.bio]
A Comparative Guide to KAT8-IN-1 and Anacardic Acid for KAT8 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two inhibitors of the K(lysine) Acetyltransferase 8 (KAT8): the synthetic compound KAT8-IN-1 and the natural product anacardic acid. This document aims to assist researchers in selecting the appropriate tool for their studies by presenting objective data on their efficacy, selectivity, and cellular effects, supported by experimental details.
At a Glance: Key Performance Indicators
The following table summarizes the key quantitative data for this compound and anacardic acid. It is important to note that these values are derived from separate studies and may not be directly comparable due to variations in experimental conditions.
| Feature | This compound | Anacardic Acid |
| Target(s) | KAT8, KAT2B, KAT3B[1] | KAT8, p300, PCAF, Tip60[2][3] |
| IC50 for KAT8 | 141 µM[1] | 43 µM[2][3] |
| Ki for KAT8 | Not available | 64 µM[2][3] |
| IC50 for other HATs | KAT2B: 221 µM, KAT3B: 106 µM[1] | p300: ~8.5 µM, PCAF: ~5 µM[3] |
| Mechanism of Action | Not fully elucidated | Non-competitive with histone substrate[4] |
| Origin | Synthetic | Natural (from cashew nut shell liquid) |
| Cell Permeability | Cell-permeable | Cell-permeable |
In-Depth Analysis: Efficacy and Specificity
This compound is a commercially available inhibitor of KAT8. Data from suppliers indicates that it has an IC50 value of 141 µM for KAT8.[1] However, it also shows inhibitory activity against other histone acetyltransferases (HATs), with IC50 values of 221 µM for KAT2B and 106 µM for KAT3B, suggesting a degree of non-selectivity.[1] The detailed experimental conditions for these determinations are not consistently published, which makes direct comparison with other inhibitors challenging.
Anacardic acid , a natural product isolated from cashew nut shell liquid, is a well-characterized inhibitor of multiple HATs. Kinetic studies have determined its IC50 value against KAT8 to be 43 µM and its inhibition constant (Ki) to be 64 µM.[2][3] Anacardic acid exhibits a broad inhibitory profile, also targeting other HATs such as p300 and PCAF with high potency (IC50 values of ~8.5 µM and ~5 µM, respectively).[3] Mechanistic studies have revealed that anacardic acid acts as a non-competitive inhibitor with respect to the histone substrate for KAT8.[4]
Experimental Protocols
To facilitate the design and interpretation of experiments using these inhibitors, detailed methodologies for key assays are provided below.
In Vitro Histone Acetyltransferase (HAT) Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of KAT8.
Materials:
-
Recombinant human KAT8
-
Histone H4 peptide (e.g., residues 1-20) as substrate
-
Acetyl-Coenzyme A (Acetyl-CoA), including a radiolabeled version (e.g., [3H]-Acetyl-CoA) for detection
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Inhibitor (this compound or anacardic acid) dissolved in DMSO
-
P81 phosphocellulose paper
-
Scintillation cocktail and counter
Protocol:
-
Prepare a reaction mixture containing the assay buffer, histone H4 peptide substrate, and recombinant KAT8 enzyme.
-
Add the inhibitor at various concentrations to the reaction mixture. A DMSO-only control should be included.
-
Pre-incubate the mixture for 10-15 minutes at 30°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding [3H]-Acetyl-CoA.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with a wash buffer (e.g., 50 mM sodium carbonate) to remove unincorporated [3H]-Acetyl-CoA.
-
Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Cellular Histone Acetylation Assay (Western Blot)
This method assesses the impact of the inhibitors on the levels of histone H4 acetylation at lysine 16 (H4K16ac) within cells.
Materials:
-
Cell line of interest (e.g., A549, HCT116)
-
Cell culture medium and supplements
-
Inhibitor (this compound or anacardic acid)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H4K16ac, anti-total Histone H4 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Culture cells to 70-80% confluency.
-
Treat the cells with various concentrations of the inhibitor or DMSO for a specified duration (e.g., 24 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H4K16ac overnight at 4°C. A separate membrane should be probed with an antibody against total histone H4 as a loading control.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of H4K16ac.
Signaling Pathways and Experimental Workflows
KAT8 is a crucial regulator of various cellular processes through its acetylation of both histone and non-histone proteins. Understanding the pathways affected by its inhibition is critical for interpreting experimental results.
KAT8-Mediated Signaling Pathways
KAT8 plays a significant role in the DNA damage response, antiviral immunity, and in the regulation of androgen receptor signaling.[5][6][7] Inhibition of KAT8 can therefore have widespread effects on these pathways. For instance, KAT8-mediated acetylation of p53 is important for its activation in response to DNA damage.[5][8] In the context of viral infections, KAT8 can acetylate IRF3, which in turn modulates the interferon response.[5][9][10] Furthermore, KAT8 is a key coactivator for the androgen receptor, promoting the transcription of target genes involved in prostate cancer progression.[7][11]
Caption: Key signaling pathways regulated by KAT8.
Experimental Workflow for Comparing Inhibitor Efficacy
A typical workflow for comparing the efficacy of this compound and anacardic acid would involve a combination of in vitro and cellular assays.
Caption: A typical experimental workflow for comparing KAT8 inhibitors.
Conclusion
Both this compound and anacardic acid are valuable tools for studying the function of KAT8. The choice between them will depend on the specific research question and the desired level of selectivity.
-
This compound may be suitable for initial screening or when a commercially available, albeit less characterized, inhibitor is sufficient. Researchers should be mindful of its potential off-target effects on KAT2B and KAT3B.
-
Anacardic acid is a well-characterized, potent, but broad-spectrum HAT inhibitor. Its non-selective nature makes it a tool for studying the broader effects of HAT inhibition. However, attributing observed cellular effects solely to KAT8 inhibition requires careful experimental design, including the use of more selective inhibitors or genetic approaches as controls.
For any application, it is crucial to perform dose-response experiments and to validate the on-target effects of the chosen inhibitor in the specific experimental system being used.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme kinetics and inhibition of histone acetyltransferase KAT8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KAT8 beyond Acetylation: A Survey of Its Epigenetic Regulation, Genetic Variability, and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.de [thieme-connect.de]
- 7. KAT8 Regulates Androgen Signaling in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RNAi screening identifies KAT8 as a key molecule important for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Grass Carp (Ctenopharyngodon idella) KAT8 Inhibits IFN 1 Response Through Acetylating IRF3/IRF7 [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Safe Handling of KAT8-IN-1: A Comprehensive Guide
For researchers, scientists, and drug development professionals working with the lysine acetyltransferase 8 (KAT8) inhibitor, KAT8-IN-1, a thorough understanding of safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Essential Safety and Personal Protective Equipment (PPE)
Given the nature of this compound as a bioactive small molecule, stringent adherence to safety protocols is necessary to minimize exposure and mitigate potential risks. The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. The outer glove should be changed immediately upon contamination. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from potential splashes or aerosols of the compound. |
| Body Protection | A fully buttoned lab coat, preferably with elastic cuffs. For high-risk procedures, a disposable gown is recommended. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is recommended when handling the solid compound or if there is a risk of aerosol generation. | Minimizes the risk of inhaling the compound, particularly in its powdered form. |
Operational Plan for Safe Handling
A systematic workflow is crucial for both safety and experimental integrity when working with this compound. All handling of this compound should be performed within a certified chemical fume hood.
Caption: Experimental workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all institutional and local regulations. |
| Solutions of this compound | Collect in a designated, sealed hazardous waste container. Do not pour down the drain. |
| Contaminated Consumables | (e.g., pipette tips, gloves, gowns) Place in a sealed, labeled hazardous waste bag or container for incineration. |
Experimental Protocols: Stock Solution Preparation
Accurate preparation of stock solutions is fundamental for reproducible experimental results.
Materials:
-
This compound solid compound
-
Anhydrous DMSO (or other appropriate solvent)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation: Within a chemical fume hood, bring the this compound vial to room temperature before opening.
-
Weighing: Carefully weigh the desired amount of this compound into a sterile vial using an analytical balance.
-
Dissolving: Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used if necessary, but stability should be considered.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended by the supplier.[1]
KAT8 Signaling and Inhibition
KAT8 is a histone acetyltransferase (HAT) that plays a crucial role in chromatin remodeling and gene transcription by acetylating histone H4 at lysine 16 (H4K16ac).[2][3] Dysregulation of KAT8 activity has been implicated in various diseases, including cancer.[2][3][4] this compound acts as an inhibitor of this process.
Caption: Mechanism of KAT8 action and inhibition by this compound.
By adhering to these safety guidelines and operational procedures, researchers can confidently and safely advance their scientific inquiries using this compound. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
